Technical Documentation Center

N-(4-chloro-3-fluorophenyl)methanesulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(4-chloro-3-fluorophenyl)methanesulfonamide

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of N-(4-chloro-3-fluorophenyl)methanesulfonamide: A Comprehensive Technical Guide

Executive Summary The rational design and synthesis of halogenated benzenesulfonamides and methanesulfonamides are foundational to modern drug discovery. N-(4-chloro-3-fluorophenyl)methanesulfonamide (CAS: 1097107-44-2)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design and synthesis of halogenated benzenesulfonamides and methanesulfonamides are foundational to modern drug discovery. N-(4-chloro-3-fluorophenyl)methanesulfonamide (CAS: 1097107-44-2) is a highly versatile chemical intermediate frequently utilized in the development of kinase inhibitors (such as ErbB and BTK inhibitors) and antiviral agents [1, 2]. The integration of the 4-chloro-3-fluorophenyl moiety provides unique stereoelectronic properties, enhancing metabolic stability and facilitating highly specific halogen bonding within protein binding pockets.

This whitepaper provides an in-depth, self-validating protocol for the synthesis, isolation, and analytical characterization of N-(4-chloro-3-fluorophenyl)methanesulfonamide, grounded in established mechanistic principles and scalable laboratory practices.

Mechanistic Rationale & Retrosynthetic Analysis

The synthesis of N-(4-chloro-3-fluorophenyl)methanesulfonamide is achieved via a nucleophilic acyl substitution reaction at the sulfonyl center [3]. The primary amine, 4-chloro-3-fluoroaniline, acts as the nucleophile, attacking the highly electrophilic sulfur atom of methanesulfonyl chloride (MsCl).

Causality in Reagent Selection:
  • Solvent (Dichloromethane - DCM): DCM is selected for its aprotic nature and excellent solvating power for both the polar aniline and the electrophile. It remains entirely inert under the reaction conditions.

  • Base (Pyridine or Triethylamine): The reaction generates one equivalent of hydrochloric acid (HCl). A non-nucleophilic or mildly nucleophilic base like pyridine is essential to scavenge the acid, preventing the protonation of the unreacted aniline (which would render it non-nucleophilic and halt the reaction). Pyridine also acts as a nucleophilic catalyst by forming a highly reactive sulfonylpyridinium intermediate [1].

  • Temperature Control (0 °C to Room Temperature): The initial attack is highly exothermic. Conducting the addition at 0 °C prevents thermal runaway and significantly suppresses the formation of the bis-sulfonylated byproduct (N,N-bis(methanesulfonyl)aniline).

MechanisticPathway A 4-Chloro-3-fluoroaniline (Nucleophile) C Tetrahedral Intermediate (Sulfonyl Transition) A->C Nucleophilic Attack B Methanesulfonyl Chloride (Electrophile) B->C D Deprotonation by Base (Pyridine/TEA) C->D Chloride Elimination E N-(4-chloro-3-fluorophenyl) methanesulfonamide D->E Proton Transfer

Fig 1. Nucleophilic acyl substitution pathway for sulfonamide synthesis.

Quantitative Data & Reagent Specifications

To ensure a self-validating system, precise stoichiometric control is required. A slight excess of the base and electrophile ensures complete conversion of the limiting reagent (the aniline) [2].

Table 1: Reagent Equivalents and Properties

Reagent / MaterialMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role in Reaction
4-Chloro-3-fluoroaniline145.561.001.45 g (10.0 mmol)Limiting Reagent / Nucleophile
Methanesulfonyl Chloride114.551.101.26 g / 0.85 mL (11.0 mmol)Electrophile
Pyridine (Anhydrous)79.101.501.18 g / 1.21 mL (15.0 mmol)Acid Scavenger / Catalyst
Dichloromethane (DCM)84.93N/A25.0 mLSolvent

Experimental Protocol: Step-by-Step Methodology

The following procedure is optimized for high yield and purity, incorporating in-process controls (IPCs) to validate the reaction state at each critical juncture.

Phase 1: Reaction Setup
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet.

  • Dissolution: Charge the flask with 4-chloro-3-fluoroaniline (1.45 g, 10.0 mmol) and anhydrous DCM (20 mL). Stir until complete dissolution is achieved.

  • Base Addition: Inject anhydrous pyridine (1.21 mL, 15.0 mmol) into the stirring solution via syringe.

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.

Phase 2: Electrophile Addition & Propagation
  • Controlled Addition: Dilute methanesulfonyl chloride (0.85 mL, 11.0 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes using a syringe pump or an addition funnel.

    • Causality: Dropwise addition prevents localized heating and minimizes bis-sulfonylation.

  • Propagation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to warm to room temperature (20–25 °C) and stir for 2 to 3 hours [1, 3].

  • In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3) solvent system. The disappearance of the aniline spot (visualized via UV at 254 nm and ninhydrin stain) validates reaction completion.

Phase 3: Work-up and Isolation
  • Quenching: Quench the reaction by adding 15 mL of cold distilled water to the flask. Stir vigorously for 5 minutes.

  • Acid Wash: Transfer the biphasic mixture to a separatory funnel. Wash the organic layer with 1N aqueous HCl (2 × 15 mL).

    • Causality: The acidic wash protonates unreacted pyridine and trace aniline, partitioning them into the aqueous layer for removal.

  • Brine Wash: Wash the organic phase with saturated aqueous NaCl (brine, 20 mL) to remove bulk water and prevent emulsion formation.

  • Drying & Concentration: Collect the organic layer and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Phase 4: Purification
  • Recrystallization: Dissolve the crude solid in a minimum volume of hot ethanol. Slowly add cold water until the solution becomes slightly cloudy, then allow it to cool to room temperature, followed by chilling at 4 °C to induce crystallization.

  • Final Isolation: Filter the purified crystals under vacuum, wash with ice-cold heptane, and dry under high vacuum for 12 hours to afford pure N-(4-chloro-3-fluorophenyl)methanesulfonamide.

ExperimentalWorkflow Step1 1. Reaction Setup Dissolve Aniline + Base in DCM Step2 2. Electrophile Addition Dropwise MsCl at 0°C Step1->Step2 Step3 3. Reaction Propagation Stir at RT for 2-3 hours Step2->Step3 Step4 4. Aqueous Work-up Wash with 1N HCl & Brine Step3->Step4 Step5 5. Isolation Dry over Na2SO4 & Concentrate Step4->Step5 Step6 6. Purification Recrystallization or Flash Chromatography Step5->Step6

Fig 2. Step-by-step experimental workflow for synthesis and isolation.

Analytical Characterization

Thorough characterization is required to confirm the structural integrity and purity of the synthesized compound. The presence of the sulfonamide proton, the methanesulfonyl methyl group, and the distinct splitting pattern of the halogenated aromatic ring are key diagnostic features.

Table 2: Expected Analytical Characterization Data

Analytical TechniqueParameterExpected Signal / ValueStructural Assignment
¹H NMR (400 MHz, CDCl₃) N-H~6.80 ppm (br s, 1H)Sulfonamide proton (exchangeable with D₂O)
Aromatic C-H (H-5)~7.35 ppm (t, J = 8.2 Hz, 1H)Proton ortho to Cl, meta to F
Aromatic C-H (H-2)~7.12 ppm (dd, J = 9.8, 2.5 Hz, 1H)Proton ortho to F, meta to Cl
Aromatic C-H (H-6)~6.95 ppm (ddd, J = 8.2, 2.5, 1.0 Hz, 1H)Proton para to F, ortho to NH
Aliphatic C-H~3.05 ppm (s, 3H)Methanesulfonyl methyl group
¹³C NMR (100 MHz, CDCl₃) Aliphatic C~39.5 ppmMethanesulfonyl carbon
¹⁹F NMR (376 MHz, CDCl₃) Aromatic F~ -115.0 ppm (m, 1F)Fluorine attached to aromatic ring
LC-MS (ESI-) [M-H]⁻m/z 222.0 / 224.0 (3:1 ratio)Molecular ion exhibiting chlorine isotope pattern
IR Spectroscopy (ATR) N-H stretch~3250 cm⁻¹Secondary amine stretch
S=O stretch~1330 cm⁻¹ (asym) / ~1150 cm⁻¹ (sym)Sulfonamide functional group

Troubleshooting & Optimization

  • Issue: Formation of N,N-bis(methanesulfonyl)aniline.

    • Cause: Excess methanesulfonyl chloride or failure to maintain 0 °C during the addition phase.

    • Solution: Strictly control the stoichiometry (do not exceed 1.1 eq of MsCl) and ensure the addition is performed dropwise under rigorous cooling. If bis-sulfonylation occurs, the crude mixture can be treated with a mild aqueous base (e.g., NaOH) to hydrolyze the highly labile second sulfonyl group back to the desired mono-sulfonamide[1].

  • Issue: Incomplete Conversion.

    • Cause: Degradation of methanesulfonyl chloride (which readily hydrolyzes to methanesulfonic acid upon exposure to atmospheric moisture).

    • Solution: Use freshly distilled or strictly anhydrous MsCl and ensure all glassware is flame-dried.

References

  • Google Patents. "US11007198B2 - ErbB/BTK inhibitors." United States Patent and Trademark Office.
  • Google Patents. "WO2014184350A1 - Sulphamoylpyrrolamide derivatives and the use thereof as medicaments for the treatment of hepatitis b." World Intellectual Property Organization.
Exploratory

physicochemical properties of N-(4-chloro-3-fluorophenyl)methanesulfonamide

An In-depth Technical Guide to the Physicochemical Properties of N-(4-chloro-3-fluorophenyl)methanesulfonamide Introduction: Strategic Context and Molecular Identity In modern drug discovery, a thorough understanding of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of N-(4-chloro-3-fluorophenyl)methanesulfonamide

Introduction: Strategic Context and Molecular Identity

In modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a preliminary checkbox but a foundational pillar for successful development. These properties govern a molecule's behavior from initial in vitro assays to its ultimate pharmacokinetic and pharmacodynamic profile in vivo. N-(4-chloro-3-fluorophenyl)methanesulfonamide is a sulfonamide-containing aromatic compound. Its structure suggests key characteristics—namely, an acidic proton on the sulfonamide nitrogen and significant lipophilicity—that will critically influence its solubility, permeability, and potential for protein binding.

This guide provides a comprehensive analysis of the core . It is structured not as a simple data sheet, but as a strategic guide for researchers, explaining the causality behind the selection of cornerstone analytical techniques and the implications of the resulting data in a drug development context.

Compound Identification

ParameterValue
IUPAC Name N-(4-chloro-3-fluorophenyl)methanesulfonamide
Molecular Formula C₇H₇ClFNO₂S
Molecular Weight 223.65 g/mol
Chemical Structure alt text
CAS Number 1600326-14-4[1]

Lipophilicity (LogP): The Key to Membrane Permeation

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably the most critical physicochemical property in drug design.[2] It dictates a compound's ability to cross biological membranes, influences plasma protein binding, and impacts routes of clearance.[2] The octanol-water partition coefficient (LogP) is the gold-standard measure of lipophilicity.

Causality of Method Selection: The Shake-Flask Method

While various methods exist, the shake-flask method remains the benchmark for LogP determination due to its direct measurement of the partition coefficient.[3][4] It is recognized by regulatory bodies like the OECD.[3] This method directly quantifies the compound's concentration in both the aqueous and non-aqueous phases, providing an unambiguous equilibrium value.[3] Its primary advantage is accuracy for compounds within the -2 to 4 LogP range, though it is labor-intensive and requires a significant amount of pure compound.[3]

Experimental Protocol: OECD 107 Shake-Flask Method

This protocol outlines the direct measurement of LogP at a constant temperature.

  • Preparation of Phases:

    • Prepare n-octanol and water, mutually saturated by shaking them together for 24 hours at the experimental temperature, followed by phase separation.[4] This prevents volume changes during the experiment.

  • Stock Solution Preparation:

    • Accurately weigh the test compound and dissolve it in the n-octanol phase to create a stock solution. The concentration should be chosen to be below the saturation limit in either phase.

  • Partitioning:

    • In a suitable vessel, combine a precise volume of the octanol stock solution with a precise volume of the saturated water phase (typically a 1:1 or 2:1 volume ratio).

    • Agitate the vessel until equilibrium is achieved. This can take several hours, and the time required should be determined empirically.[3]

  • Phase Separation:

    • Centrifuge the mixture to ensure complete separation of the octanol and water phases. This step is critical to avoid cross-contamination during sampling.

  • Quantification:

    • Carefully sample an aliquot from each phase.

    • Determine the concentration of the analyte in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3] LC provides a lower detection limit than UV/Vis spectroscopy alone, which is crucial for highly lipophilic compounds where aqueous concentration is low.[3]

  • Calculation:

    • The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • LogP is the base-10 logarithm of P.

G Figure 1. Shake-Flask LogP Determination Workflow cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Saturate n-Octanol with Water prep2 Saturate Water with n-Octanol start Dissolve Compound in Saturated Octanol mix Combine with Saturated Water start->mix shake Agitate to Equilibrium mix->shake separate Centrifuge for Phase Separation shake->separate sample_oct Sample Octanol Phase separate->sample_oct sample_aq Sample Aqueous Phase separate->sample_aq analyze Quantify Concentration (e.g., HPLC-UV) sample_oct->analyze sample_aq->analyze calc Calculate LogP = log([C]oct / [C]aq) analyze->calc

Caption: Workflow for the OECD 107 Shake-Flask method for LogP determination.

Acidity (pKa): Predicting In Vivo Ionization

The pKa, or acid dissociation constant, is fundamental to predicting a compound's ionization state at physiological pH (approx. 7.4).[5] This, in turn, heavily influences solubility, absorption, and receptor binding. For N-(4-chloro-3-fluorophenyl)methanesulfonamide, the hydrogen on the sulfonamide nitrogen is weakly acidic and its pKa will determine the ratio of the neutral to the anionic form in the body.

Causality of Method Selection: Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for pKa determination.[5][6] It involves monitoring pH changes in a solution of the compound as a titrant of known concentration is added.[7] The resulting titration curve allows for the precise identification of the inflection point, which corresponds to the pKa.[5] The simplicity and low cost of this technique make it one of the most commonly used methods for pKa determination.[6]

Experimental Protocol: Potentiometric pKa Determination

This protocol describes the determination of the acidic pKa of the sulfonamide.

  • System Calibration:

    • Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) at the desired experimental temperature.[7]

  • Sample Preparation:

    • Accurately weigh and dissolve the compound in a suitable solvent system. For poorly water-soluble compounds, a co-solvent like methanol or the use of surfactants may be necessary.[6] The final concentration should be at least 10⁻⁴ M.[6][7]

    • Maintain a constant ionic strength in the solution using an inert salt like 0.15 M potassium chloride.[7]

    • Purge the solution with nitrogen to displace dissolved CO₂, which can interfere with the titration of weak acids.[7]

  • Titration:

    • Place the sample vessel on a magnetic stirrer and immerse the calibrated pH electrode.

    • Slowly add a standardized basic titrant (e.g., 0.1 M NaOH) in small, precise increments.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[7] This point corresponds to the midpoint of the buffer region on the titration curve.[7]

    • For more precise determination, the equivalence point can be found from the peak of the first derivative of the titration curve (ΔpH/ΔV).[8]

G Figure 2. Potentiometric Titration Workflow for pKa cluster_setup System Setup cluster_titration Titration Process cluster_analysis Data Analysis calibrate Calibrate pH Meter (pH 4, 7, 10) prepare Prepare Analyte Solution (Constant Ionic Strength, N2 Purge) calibrate->prepare start Immerse Electrode & Begin Stirring prepare->start add_titrant Add Titrant (e.g., NaOH) Incrementally start->add_titrant record_ph Record Stabilized pH Reading add_titrant->record_ph record_ph->add_titrant loop_edge plot Plot pH vs. Titrant Volume record_ph->plot loop_edge Repeat until past equivalence point derivative Calculate 1st Derivative (ΔpH / ΔV) plot->derivative pka Determine pKa at Half-Equivalence Point plot->pka from midpoint

Caption: Workflow for determining pKa via potentiometric titration.

Aqueous Solubility: The Limit of Bioavailability

Aqueous solubility is a gatekeeper for oral drug absorption.[9] A compound must first dissolve in the gastrointestinal fluids to be absorbed. It is crucial to distinguish between two types of solubility:

  • Kinetic Solubility: The concentration at which a compound, rapidly added from a concentrated DMSO stock, begins to precipitate. This is a high-throughput measurement often used for initial screening.[9][10]

  • Thermodynamic Solubility: The true equilibrium concentration of a compound in a saturated solution in contact with its most stable solid form.[9] This is the definitive value for lead optimization and formulation.[10]

Causality of Method Selection: Shake-Flask for Thermodynamic Solubility

The shake-flask method is the gold standard for determining thermodynamic solubility.[9] It ensures that the solution is in equilibrium with the solid material, providing the most accurate and relevant solubility value for predicting in vivo behavior. The protocol requires longer incubation times (24-72 hours) to ensure this equilibrium is reached.[9]

Experimental Protocol: Thermodynamic Shake-Flask Solubility
  • Sample Preparation:

    • Add an excess of the solid compound to a vial containing a buffer of the desired pH (e.g., phosphate-buffered saline, pH 7.4). Ensuring an excess of solid is visible throughout the experiment is critical.

  • Equilibration:

    • Seal the vials and place them in a shaker or agitator at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours.[10][11] It is good practice to sample at multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been reached.

  • Phase Separation:

    • Remove the vials and separate the solid from the supernatant. This is typically done by centrifugation followed by filtration through a low-binding filter.[9]

  • Quantification:

    • Prepare a standard curve of the compound in the analysis solvent.

    • Analyze the concentration of the compound in the filtered supernatant using a suitable method like LC-MS or HPLC-UV.[10][12]

  • Reporting:

    • The final solubility is reported in units such as µg/mL or µM.[12]

Thermal Properties: Melting Point as an Indicator of Purity

The melting point of a crystalline solid is a fundamental physical property that serves as a primary criterion for purity. A pure compound typically exhibits a sharp melting point range of 0.5-1.0°C. Impurities will depress the melting point and broaden the melting range.[13]

Causality of Method Selection: Capillary Method

The capillary method is the standard technique for melting point determination described in pharmacopeias.[14] It involves heating a small amount of finely powdered sample packed into a capillary tube at a controlled rate.[15] This method is simple, requires very little material, and provides high accuracy when performed correctly.

Experimental Protocol: Capillary Melting Point Determination
  • Sample Preparation:

    • Ensure the sample is completely dry and finely powdered. If necessary, crush the crystals in a mortar.[14]

    • Jab the open end of a capillary tube into the powder to collect a small amount of sample.

    • Tap the closed end of the tube on a hard surface or drop it down a long glass tube to pack the solid tightly into the bottom. The packed sample height should be 2-3 mm.[16]

  • Measurement:

    • Place the capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp).[13]

    • Rapid Determination (Optional): Heat the sample rapidly to find an approximate melting point. Allow the apparatus to cool.[16]

    • Accurate Determination: Using a fresh sample, heat rapidly to about 20°C below the approximate melting point.[16]

    • Decrease the heating rate to ~1-2°C per minute.[16]

  • Observation and Recording:

    • Record the temperature (T₁) at which the first droplet of liquid appears.

    • Record the temperature (T₂) at which the last solid crystal melts completely.

    • Report the result as a melting range (T₁ - T₂).

G Figure 3. Capillary Melting Point Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_record Recording powder Grind Sample to Fine Powder load Load into Capillary Tube powder->load pack Pack Sample to 2-3 mm Height load->pack insert Insert Tube into Apparatus pack->insert heat_fast Heat Rapidly to ~20°C Below MP insert->heat_fast heat_slow Heat Slowly (1-2°C / min) heat_fast->heat_slow observe Observe Sample Through Viewfinder heat_slow->observe t1 Record T1: First Liquid Drop observe->t1 t2 Record T2: All Sample Liquefied observe->t2 report Report Melting Range (T1 - T2) t1->report t2->report

Caption: Workflow for determining melting point using the capillary method.

Summary of Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties for N-(4-chloro-3-fluorophenyl)methanesulfonamide. Note: Experimental values should always supersede predicted values and should be determined empirically for any new batch.

PropertyValueMethodSignificance
Molecular Formula C₇H₇ClFNO₂S-Defines elemental composition and mass.
Molecular Weight 223.65CalculationImpacts diffusion and molar calculations.
LogP To be determinedShake-FlaskPredicts membrane permeability and lipophilicity.[2]
pKa To be determinedPotentiometric TitrationDetermines ionization state at physiological pH.[5]
Aqueous Solubility To be determinedShake-FlaskCritical for oral absorption and formulation.[9]
Melting Point (°C) To be determinedCapillary MethodIndicator of purity and solid-state stability.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

  • Ràfols, C., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia MDPI. Available at: [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. PubMed. Available at: [Link]

  • Cambridge MedChem Consulting. LogP/D. Available at: [Link]

  • Elmas, O. F., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available at: [Link]

  • ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Available at: [Link]

  • Wathoni, N., et al. (2019). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace. Available at: [Link]

  • University of Calgary. (n.d.). Melting point determination. Available at: [Link]

  • Westlab. (2023). Measuring the Melting Point. Available at: [Link]

  • De Witte, A. M., et al. (2013). Development of Methods for the Determination of pKa Values. PMC. Available at: [Link]

  • Nichols, L. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Available at: [Link]

  • Reijenga, J., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. ACS Publications. Available at: [Link]

  • Wired Chemist. (n.d.). Determination of Melting Point. Available at: [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link]

  • Andrés, A., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Semantic Scholar. Available at: [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Available at: [Link]

  • Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

  • protocols.io. (2025). In-vitro Thermodynamic Solubility. Available at: [Link]

  • Lambda. (n.d.). Melting Point Determination. Available at: [Link]

  • PubChem. N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide. Available at: [Link]

  • Boechat, N., et al. (2010). N-(4-Chlorophenyl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide. PMC. Available at: [Link]

  • PubChem. N'-(4-chloro-3-fluoro-phenyl)-N-[(1-cyclopropylpyrrolidin-3-yl)methyl]oxamide. Available at: [Link]

  • Chemsrc. CAS#:349098-44-8 | 4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide. Available at: [Link]

  • Molport. 3-chloro-4-({1-[(4-fluorophenyl)methanesulfonyl]piperidin-4-yl}methoxy)pyridine. Available at: [Link]

  • PubChem. N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ium-4-ylpropoxy)quinazolin-4-amine. Available at: [Link]

  • Amir, M., et al. (2011). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. ResearchGate. Available at: [Link]

  • PubChem. N-[4-[[4-[2-[3-chloro-4-(2-chloroethoxy)-5-cyanophenyl]propan-2-yl]phenyl]methylamino]pyrimidin-2-yl]methanesulfonamide. Available at: [Link]

  • Cui, A-L., et al. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylami | DDDT. Available at: [Link]

  • Gowda, B. T., et al. (2010). N-(3-Chlorophenyl)-4-methylbenzenesulfonamide. PMC. Available at: [Link]

  • PubChem. N-(3-chloro-4-fluorophenyl)glycinamide. Available at: [Link]

  • PubChem. N-(3-Chloro-4-fluorophenyl)acetamide. Available at: [Link]

  • Google Patents. (2016). WO2016185485A2 - Process for the preparation of n-[4-[(3-chloro-4-fluoro phenyl) amino]-7-[[(3s)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4- (dimethyl amino)-(2e)-2-butenamide (2z)-2-butenedioate (1 :2).

Sources

Foundational

A Technical Guide to the Mechanistic Landscape of N-(4-chloro-3-fluorophenyl)methanesulfonamide and its Pivotal Role in Targeted Cancer Therapy

Executive Summary This technical guide provides an in-depth analysis of N-(4-chloro-3-fluorophenyl)methanesulfonamide, a key chemical intermediate whose significance is defined by its role in the synthesis of potent, tar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth analysis of N-(4-chloro-3-fluorophenyl)methanesulfonamide, a key chemical intermediate whose significance is defined by its role in the synthesis of potent, targeted anti-cancer therapeutics. While the compound itself is not a direct therapeutic agent, its molecular framework is integral to the development of multi-kinase inhibitors. This document will elucidate the synthetic pathway from N-(4-chloro-3-fluorophenyl)methanesulfonamide to the investigational drug Foretinib (GSK1363089). The core of this guide will then pivot to a comprehensive examination of Foretinib's mechanism of action, detailing its potent inhibitory effects on critical receptor tyrosine kinases (RTKs) such as c-MET and VEGFR-2, which are pivotal in tumor growth, angiogenesis, and metastasis. We will explore the downstream signaling cascades affected, present experimental methodologies for validating these mechanisms, and discuss the therapeutic implications for researchers, scientists, and drug development professionals.

Introduction: The Sulfonamide Moiety in Modern Drug Discovery

N-(4-chloro-3-fluorophenyl)methanesulfonamide belongs to the sulfonamide class of compounds, a chemical scaffold of immense importance in medicinal chemistry.[1][2] The sulfonamide group is a versatile functional group known for its ability to form key electrostatic interactions with biological targets.[3] Its presence can enhance physicochemical properties such as metabolic stability and lipophilicity, making it a favored component in the design of novel therapeutics.[1] While N-(4-chloro-3-fluorophenyl)methanesulfonamide itself is primarily a precursor molecule, its structure represents a critical building block for creating more complex and highly specific inhibitors of cellular signaling pathways that have gone awry in cancer.

The primary focus of this guide is the journey of this intermediate to its evolution into Foretinib, an orally bioavailable small molecule designed to target multiple RTKs implicated in the development, progression, and spread of cancer.[4]

Synthetic Pathway to a Multi-Kinase Inhibitor: The Genesis of Foretinib

The transformation of N-(4-chloro-3-fluorophenyl)methanesulfonamide into a potent anti-cancer agent is a multi-step process. While various synthetic routes exist, a common pathway involves the coupling of key intermediates to construct the final quinoline structure of Foretinib.[5] The N-(4-chloro-3-fluorophenyl)methanesulfonamide moiety is not directly incorporated into the final Foretinib structure; rather, the 3-fluoro-4-chloroaniline precursor is foundational. The following diagram illustrates a representative synthetic scheme leading to Foretinib, highlighting the integration of the core phenylamine structure.

G cluster_start Starting Materials cluster_inter Key Intermediates cluster_final Final Product A 3-Fluoro-4-aminophenol INT1 N1-(3-Fluoro-4-hydroxyphenyl)-N'-(4-fluorophenyl) cyclopropane-1,1-dicarboxamide A->INT1 B 1,1-Cyclopropanedicarboxylic acid derivative B->INT1 C 4-Fluoroaniline C->INT1 D 4-Chloro-6-methoxy-7-hydroxyquinoline INT2 4-Chloro-6-methoxy-7-(3-(morpholin-4-yl)propoxy)quinoline D->INT2 E 3-(Morpholin-4-yl)propyl chloride E->INT2 F Foretinib INT1->F Coupling Reaction (e.g., Williamson ether synthesis) INT2->F

Caption: A simplified synthetic workflow for Foretinib.

The Core Mechanism of Action: Multi-Kinase Inhibition by Foretinib

Foretinib functions as an ATP-competitive inhibitor of a specific subset of receptor tyrosine kinases.[6] Its primary targets are the Mesenchymal-Epithelial Transition factor (c-MET) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are central to cancer progression.[4][7][8] By blocking the ATP-binding sites of these kinases, Foretinib prevents their phosphorylation and subsequent activation, thereby disrupting the downstream signaling cascades that drive cell proliferation, survival, angiogenesis, and metastasis.[7][9]

Inhibition of the HGF/c-MET Axis

The c-MET receptor, activated by its ligand Hepatocyte Growth Factor (HGF), is a key driver of tumor growth, invasion, and metastasis.[4][10] In many cancers, the HGF/c-MET pathway is dysregulated through receptor overexpression, mutation, or amplification.[4] Foretinib potently inhibits c-MET, leading to the suppression of downstream signaling pathways, including RAS/MAPK and PI3K/AKT, which are critical for cell proliferation and survival.[4]

G HGF HGF cMET c-MET Receptor HGF->cMET Binds & Dimerizes P P cMET->P Foretinib Foretinib Foretinib->cMET Inhibits ATP Binding GRB2 GRB2/SOS P->GRB2 Activates PI3K PI3K P->PI3K Activates RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Invasion, Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes

Caption: Inhibition of the HGF/c-MET signaling pathway by Foretinib.

Blockade of the VEGF/VEGFR-2 Pathway and Angiogenesis

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. This process is largely driven by Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, on endothelial cells.[10] Foretinib is a potent inhibitor of VEGFR-2, thereby blocking the signaling that leads to endothelial cell proliferation, migration, and survival.[6] This anti-angiogenic activity can starve tumors of necessary nutrients and oxygen, and also inhibit metastasis.[6][9]

The dual inhibition of c-MET and VEGFR is particularly significant. There is evidence of crosstalk between these two pathways, and inhibiting one can sometimes lead to compensatory activation of the other.[11][12] Simultaneous blockade by a multi-kinase inhibitor like Foretinib can therefore offer a more robust and durable anti-tumor response.[13][14]

G VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Dimerizes P P VEGFR2->P Foretinib Foretinib Foretinib->VEGFR2 Inhibits ATP Binding PLCg PLCγ P->PLCg Activates PI3K PI3K/AKT Pathway P->PI3K Activates PKC PKC PLCg->PKC MAPK RAS/MAPK Pathway PKC->MAPK Angiogenesis Angiogenesis: Endothelial Cell Proliferation, Migration, Survival MAPK->Angiogenesis Promotes PI3K->Angiogenesis Promotes

Caption: Inhibition of the VEGF/VEGFR-2 signaling pathway by Foretinib.

Broader Kinase Inhibition Profile

Beyond c-MET and VEGFR-2, Foretinib inhibits a range of other kinases, contributing to its broad anti-cancer activity.[7][15] This polypharmacology can be advantageous in overcoming resistance mechanisms that may arise from the activation of alternative signaling pathways.

Kinase TargetIC50 (nM)Key Role in Cancer
c-MET 0.4Proliferation, Invasion, Metastasis
KDR (VEGFR-2) 0.86Angiogenesis
TIE-2 1.1Angiogenesis, Vascular Stability
RON 3.0Proliferation, Motility
FLT-1 (VEGFR-1) 4.0Angiogenesis
FLT-3 6.0Hematologic Malignancies
FLT-4 (VEGFR-3) 9.0Lymphangiogenesis
c-KIT 9.6Proliferation, Survival (GIST, AML)
PDGFRβ 9.6Stromal Cell Recruitment
ROS1 ~2.0Oncogenic Driver in NSCLC

Data compiled from multiple sources.[16][17][18]

Experimental Validation Protocols

The elucidation of Foretinib's mechanism of action relies on a suite of well-defined experimental assays. Here, we provide detailed protocols for two fundamental techniques.

In Vitro Kinase Inhibition Assay (Luminescent ATP Depletion Assay)

This assay directly measures the ability of a compound to inhibit the activity of a purified kinase enzyme. The principle is that active kinases consume ATP; the amount of remaining ATP is inversely proportional to kinase activity.

Causality Behind Experimental Choices:

  • Purified Kinase: Using a purified, recombinant kinase ensures that the inhibitory effect is directly on the target of interest, eliminating confounding variables from other cellular components.

  • Luminescent Detection (Kinase-Glo®): This method offers high sensitivity, a broad dynamic range, and is less prone to interference from colored or fluorescent compounds compared to other methods. The luciferase-based reaction produces a stable "glow-type" signal, which is ideal for high-throughput screening.

Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase buffer solution containing the purified recombinant kinase (e.g., c-MET, VEGFR-2) and the specific peptide substrate.

    • Serially dilute Foretinib in DMSO to create a range of concentrations (e.g., from 100 µM to 0.1 nM). Then, dilute these into the assay buffer.

    • Prepare a 2X ATP solution in assay buffer.

  • Reaction Setup (384-well plate):

    • Add 5 µL of the Foretinib dilution to each well. Include "no inhibitor" (DMSO vehicle) controls for 100% activity and "no enzyme" controls for background.

    • Add 5 µL of the 2X kinase/substrate solution to each well to initiate the pre-incubation.

    • Incubate at room temperature for 60 minutes. This step allows the inhibitor to bind to the kinase before the reaction starts.

  • Kinase Reaction:

    • Add 10 µL of the 2X ATP solution to all wells to start the kinase reaction.

    • Incubate at room temperature for 1-2 hours. The exact time should be optimized to ensure ATP consumption is within the linear range of the assay (typically <50%).

  • Signal Detection:

    • Add 20 µL of Kinase-Glo® reagent to each well. This reagent contains luciferase and its substrate, which will produce light in the presence of the remaining ATP.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background ("no enzyme") signal from all other readings.

    • Normalize the data to the "no inhibitor" control (100% activity).

    • Plot the percent inhibition versus the log of Foretinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Plate (384-well) cluster_detect Detection cluster_analysis Data Analysis A 1. Serially dilute Foretinib in DMSO and assay buffer C 3. Add Foretinib/ controls to wells A->C B 2. Prepare 2X kinase and 2X ATP solutions D 4. Add 2X Kinase solution. Incubate 60 min B->D E 5. Add 2X ATP solution. Incubate 1-2 hours B->E C->D D->E F 6. Add Kinase-Glo® reagent E->F G 7. Incubate 10 min F->G H 8. Read Luminescence G->H I 9. Normalize data and calculate IC50 H->I

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Cellular Phospho-Receptor Tyrosine Kinase (RTK) Array

This assay provides a broader view of an inhibitor's effect on multiple RTKs simultaneously within a cellular context. It is a membrane-based sandwich immunoassay.

Causality Behind Experimental Choices:

  • Cellular Context: This method validates that the drug can enter the cell and engage its target in a more physiologically relevant environment.

  • Antibody Array: It allows for a high-throughput, semi-quantitative analysis of the phosphorylation status of dozens of RTKs at once, making it an excellent tool for identifying primary targets and potential off-target effects or pathway crosstalk.

Protocol:

  • Cell Culture and Treatment:

    • Plate a cancer cell line known to express the target RTKs (e.g., MKN-45 gastric cancer cells for c-MET) and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal RTK activation.

    • Treat cells with Foretinib at various concentrations (e.g., 10 nM, 100 nM, 1 µM) or DMSO vehicle control for 2-4 hours.

    • Stimulate the cells with the appropriate ligand (e.g., HGF for c-MET, VEGF for VEGFR-2) for 10-15 minutes to induce robust receptor phosphorylation in the control group.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse the cells on ice using a lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Array Hybridization:

    • Block the provided nitrocellulose membranes, which are spotted with capture antibodies for various RTKs.

    • Incubate the membranes with equal amounts of protein lysate (e.g., 200-500 µg) overnight at 4°C. The capture antibodies will bind to their specific RTKs from the lysate.

  • Detection:

    • Wash the membranes thoroughly.

    • Incubate the membranes with a pan-phospho-tyrosine antibody conjugated to horseradish peroxidase (HRP). This antibody will bind to any phosphorylated RTK captured on the membrane.

    • Wash the membranes again.

    • Add a chemiluminescent HRP substrate to the membranes.

  • Imaging and Analysis:

    • Expose the membranes to X-ray film or a digital chemiluminescence imager.

    • Quantify the spot densities using image analysis software. Compare the signal intensity for each RTK in the Foretinib-treated samples to the stimulated control to determine the extent of inhibition.[15][19]

Therapeutic Relevance and Future Outlook

Foretinib has been investigated in clinical trials for various cancers, including papillary renal cell carcinoma, medullary thyroid cancer, and gastric cancer.[7][15] Its mechanism of action, targeting key drivers of tumor growth and angiogenesis, makes it a compelling candidate for targeted therapy.[9] Studies have shown that Foretinib can inhibit tumor growth and metastasis in preclinical models of ovarian and pancreatic cancer.[6][9] Furthermore, it has demonstrated potential in overcoming resistance to other kinase inhibitors, such as entrectinib in tumors with specific NTRK1 mutations.[20]

The journey from a simple chemical intermediate like N-(4-chloro-3-fluorophenyl)methanesulfonamide to a complex multi-kinase inhibitor like Foretinib exemplifies the intricate process of modern drug discovery. Understanding the detailed mechanism of action of the final therapeutic agent is paramount for its rational application in the clinic, for identifying patient populations most likely to benefit, and for designing next-generation inhibitors with improved efficacy and safety profiles.

References

  • Foretinib - Massive Bio. (n.d.). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGT_tfSLh--uKLOJuEgwrZ0OBSQa0lfC1P8A71aCLxlEp35TDdjCXcidXKod8Ag_5d8ppj54dkq_6kHebB0BZEasgMdHFusklMvUzsIYotRTnvSgdXCEiEWhvEWtr-cAw==
  • Kataoka, Y., et al. (2011). Foretinib (GSK1363089), a multi-kinase inhibitor of MET and VEGFRs, inhibits growth of gastric cancer cell lines by blocking inter-receptor tyrosine kinase networks. PubMed. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSnqZcX1lMlt8nA_3KH5IJUWtKY9n96Q2wCfnGmsTO06lZDBphGw1P6U5_-2B4UU6qCJLT4SyM2D8ILDGaSApaCPyDvG8fgVKz-H1tmvbqROZtw8pgkAPVZw1VaCyb5jv87Is=
  • Zillhardt, M., et al. (n.d.). Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis. PMC. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgnvmEXHf_7eyLwtQgMCCI98ffUwG2TVOwiYi9tYkT6eUDFSythVO_gpB0kERkz9RztPjRDiFQ3rX6CN61Q_-7e2E5XPfqkcT5QUdNFihXeyPrz10nxbJAPn1idhsO2TsYoruT6WIj3zO1KA==
  • PubChem. (n.d.). Foretinib. National Institutes of Health. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4Sp3cVHT5ztUqG0aHIDbvaDFDeoCVs5-kNe-FJaxx36hSsXZapERToBs59QmV9q_cjujcMiaQYsl8y2p7sGjdaoIJYad8yAMjNUhon6jT3LmzfKHMGBkJGSIisxO2-uuhqaGUXmuGnNnY0LXi
  • Lin, C., et al. (n.d.). Foretinib inhibits angiogenesis, lymphangiogenesis and tumor growth of pancreatic cancer in vivo by decreasing VEGFR-2/3 and TIE-2 signaling. PMC. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFV5916B13Ad8qQjVOPVfi2NR8W4E591f2L-l4vEtQEJRcf7QSKO7O6tRv7Eus3uOlPf6ietJZL2Z8JpDozr30YKcp-xHQfIKMrKqrN7P1msk1l9Ug1CfG_yVNg-apu2cbGt6M2hjuK4NxBKA==
  • Selleck Chemicals. (2024). Foretinib. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4jrKqzutrCkeXGjRuKJYLzF0QsRU5X43tjliFcTKpo-E_h6gyFPg-E0eTurLYTxps-Kq7CbFx9ug3GQi_58A3QswIJCIW-z2loLCRT_C1EQVSJ8O5Tnjw92i1F0Kz7ZSXa73G_d46QdbR8ELF-rMchFJT53tJr7p3gqQJYWQz
  • Kataoka, Y., et al. (n.d.). Foretinib (GSK1363089), a multi-kinase inhibitor of MET and VEGFRs, inhibits growth of gastric cancer cell lines by blocking inter-receptor tyrosine kinase networks. Investigational New Drugs - Ovid. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4Uwc2ldwnTOerCd7plSBbKVzup0qFclDF1r99stdOo69QLBp6b5C2NAmjcNj_rwmqSxThnj6M6JuDq_u82QGTjACx8zH44xQg_rOVAKZTlxoBWlFIdyNkl02I79RUcThVE24lL8akQgu7hwGThvBWuAgaPi4L8AZd8TBc3W750tddIIHihieV34tGie88SkhavLESWn49dP8zwEJq_6v5hViZ2yJQpd4sRykut-nxPU5twRVv6NjK
  • Nagasaka, M., et al. (2018). Foretinib Overcomes Entrectinib Resistance Associated with the NTRK1 G667C Mutation in NTRK1 Fusion–Positive Tumor Cells in a Brain Metastasis Model. Clinical Cancer Research - AACR Journals. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_7kR3McPMoqU10iR_jYi9UPv9sbOM-gmxsXL1DUfAJfVK2hoT-H9QAK93L3lCZaSPGMCydZqsA5F4qXU2muIDByYaxNd0gfFEUoct7KxSYjNarEGhnFENVPz1A0qjdE31ab5W95c9jVX3hKz7rJL8WP6LT4ZSl2FNhN2Bp_oMc1Y1AqKaLMxOUhrTi_fN92HesFGpGgLpIa3Msw8nwQlHOn5o2A==
  • Davare, M. A., et al. (2013). Foretinib is a potent inhibitor of oncogenic ROS1 fusion proteins. PNAS. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGT-iALC_lmsq2CnpHhn0f0zF7_CbA03URGCO1DS9WPbzEm_s92qeuuyw4K1m6A71x_4wvQJxa8seAG3Hnci_XAS72o_J4Snz0_pkiTYGAKzhR-ZFByPpxUCBh_QKG7e0glFuQ3GHNovszx
  • Wikipedia. (n.d.). Foretinib. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuD_W8gnUFz1Oe7oLJImDELLIKHyWxpyAvDu5TI24H-1fE--Qx3DuMu6j-RUb7CFj6BYymFIcjM9QMxEGFKpL3rRVroduRgoixLpUGg2HWH98CZ79GfnbP7z7r-GnkwFP4
  • Liu, Y. (n.d.). The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis. PMC. Retrieved from vertexaisearch.cloud.google.
  • Cascone, T., et al. (n.d.). The HGF/c-MET pathway is a driver and biomarker of VEGFR-inhibitor resistance and vascular remodeling in non-small cell lung cancer. PMC. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGb76SzczFvraONTwOiQYG4OMNKZcJCU7KPpoQMM_mPA6-s1dpv234kAfhc-b2v9Vjz3KckxFELecBgXORsaIq7Ejr7ymNPOo1Z3hSCt9ibLA6n0A2c29nKMqj-XoQxA58D8ePHNzPDfMs9Rg==
  • Cancer Discovery. (2012). Dual Inhibition of VEGF and c-MET in Cancer Promises to Decrease Metastasis. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjCwcPdEsoKpmgmRBuoEb-hW0VA_RJeAWEk5GKK6PEUI9FHlBx62_k5c5YTonPjDbsHnoXZqvRLuWep2lUkRnzgKT5R0XR_9EJGolibf3iy8ibM7BbpO8AmttGDYeiUa2mZJgUAX5IPPzzF80DuHREIEHYAiTHFUQ0eHjNgFirI7S3PperJ7MLvJPHGwcTncROFhlVhb_oUC3HFFpAMrg=
  • Tavokin, A., et al. (2025). A trispecific antibody targeting EGFR/cMET/VEGF-A demonstrates multiple mechanisms of action to inhibit wild-type and mutant NSCLC animal models. Frontiers. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6m5vgiuJVFUnyjuBLNEgSVCrJNaBovbePq_lgvqmu99YwWdjH8-r-g8J1NaDABgIhfLlj1akWqLKab98petJGFImVgsO99O61jhXYXenpkig0yYvko-VzVD46T3bUlM1pdXpA9veq_3Cli8rVBqSAGkOWUJMFWMPUhU1SMLuaqk1UojVT9r5bqJxtsozFWQ==
  • Cascone, T., et al. (2017). The HGF/c-MET Pathway Is a Driver and Biomarker of VEGFR-inhibitor Resistance and Vascular Remodeling in Non–Small Cell Lung Cancer. AACR Journals. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyr51BPIc3j5-4-mL0bgdiV5YLEI7t5tXUrz6z_nDUV1O58BL_Tr7wdEDws7Glr5nbU8xBzlZpr31q0Ly_VKf1YvOCLC552s1I1moNnh0VHYAVPM3zlucpwe6xTd-FgrkntUEtZIoXT9FDHLA1OuBr3NVP3xjinIQKYDjvxn7uLj0Sfnmza9YNH5rO4Q1zmknDh5UsNTFK_HdXvCJMjBX0-2zkwGDTtxAbVJxxAg==
  • Morwick, T. (2009). The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). Expert Opinion on Therapeutic Patents. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMkqjZjGzMAXdbmiow0esZBkE1ww-KfaOQvx-HaoHB38qkBqTaZcEwp07TTkTdT1tZf5Hqtw2jr_D9okYfNDpu1MCm3XtiQfpzuI5y7Xeu3XDt6wO7FCClZiAKL0ZSGvsFPTM=
  • Iqbal, M. A., et al. (n.d.). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. PMC. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnyb3kaCok3p1IrHLSLrFrppq-fKHGhWTlBzC9_OjRNkAnN9GjdjNPLdUDvFyfAJvpd6ozdDTWtd_MgjYIFG5mWfX7HLSgC_XhMzDxdU9bqElh9Iwqhlna4_cYPky5fq3My0LLYebHBQp_ql4=
  • Google Patents. (n.d.). CN105218445B - A kind of preparation method of tyrosine kinase inhibitor Foretinib. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1-dPj85L_sdSS15iPyIs11GI9LVXv0N4zXMUVnk2BPFbeR14o4bWEhTGoZS_HoaGmZe2AQfIZQoTgXeWWlmtVjiNu-SlPMHM698QFPpn2BGE68Ou7Lm9KGll5csElIUXOrsAvw7LahHKyCA==
  • Al-Masoudi, N. A. (2022). The recent progress of sulfonamide in medicinal chemistry. ResearchGate. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHudK9BNphyWz9PBVMboCramlENz2XEzR8ZLDrUgXiG_yhVneGnKNeA0CLpnygpzPT9pnUo7LZUOEvDjRsGgTvKf6VMnNGnAJ8Izg0z1kxnt4OZ52UUxSFITGjcyZJhj5ZU7qrV5HX2hZwXw0nWrZi4u2WVtPA68M_pyYsmpyz-tnDKgXkW-Da0nJEsPUHqFOIn2tB6d5Ksp1gS2kEEW9p1E310WyOp
  • Cellagen Technology. (n.d.). Foretinib (GSK1363089). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFCGzWyVPQjt5MKlkFlfKSu2ucInU1x9gMXRgnrEIncYNx-ZK-J4nSMLCHJI3SrW81gamGyLU7_zc2dMxuj_nCeASnkeTw9lSIvlAbGN460sewKE8P-tzeMfzaC4bllLhfKBzQFSccXC6adgULmAZSpju9B0ygoKNbAb8pogJ_MEwR3kpI6Pn0GI3KW7pFkOw7qw7kso__FlTWJ0DX

Sources

Exploratory

potential therapeutic targets of N-(4-chloro-3-fluorophenyl)methanesulfonamide

An In-depth Technical Guide to the Identification and Validation of Potential Therapeutic Targets for N-(4-chloro-3-fluorophenyl)methanesulfonamide This guide provides a comprehensive framework for researchers, scientist...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Identification and Validation of Potential Therapeutic Targets for N-(4-chloro-3-fluorophenyl)methanesulfonamide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the therapeutic targets of N-(4-chloro-3-fluorophenyl)methanesulfonamide. Given the limited public data on this specific molecule, this document outlines a strategic, multi-pronged approach, starting from computational prediction and culminating in cellular validation. The methodologies described herein are grounded in established principles of drug discovery and are designed to provide a robust and self-validating pathway for target elucidation.

Introduction: From Chemical Structure to Biological Hypothesis

N-(4-chloro-3-fluorophenyl)methanesulfonamide is a compound whose biological activity is not extensively documented in publicly accessible literature. Its chemical structure, however, provides critical clues for initiating a target identification campaign. The molecule contains a methanesulfonamide group attached to a substituted phenyl ring (4-chloro-3-fluoro), a common feature in many pharmacologically active agents.

Notably, this exact chemical moiety is a key component of several known kinase inhibitors. For instance, it is a structural building block of Foretinib, a potent inhibitor of multiple receptor tyrosine kinases (RTKs) including MET, VEGFR, and RON. This structural relationship forms the cornerstone of our primary hypothesis: N-(4-chloro-3-fluorophenyl)methanesulfonamide likely functions as an inhibitor of one or more protein kinases.

This guide will therefore detail a systematic workflow to test this hypothesis, identify specific kinase targets, and validate their functional modulation by the compound.

Part 1: In Silico Target Prediction and Prioritization

The initial phase of our investigation leverages computational tools to predict potential biological targets. This in silico approach is cost-effective and allows for the rapid prioritization of targets for subsequent experimental validation. Our workflow combines ligand-based and structure-based methods.

Protocol 1: Ligand-Based Similarity Searching

Rationale: The principle of molecular similarity states that structurally similar molecules are likely to have similar biological activities. This protocol uses the known structure of our compound to find publicly documented molecules with high structural similarity and, by extension, their known biological targets.

Methodology:

  • Obtain Compound Structure: Generate a 2D structure of N-(4-chloro-3-fluorophenyl)methanesulfonamide and convert it to a simplified molecular-input line-entry system (SMILES) string.

  • Select Databases: Utilize large-scale, publicly accessible chemical databases such as PubChem and ChEMBL. These databases contain chemical structures linked to bioactivity data from thousands of publications and screening assays.

  • Perform Similarity Search:

    • Input the SMILES string into the search interface of the selected databases.

    • Set the similarity search algorithm to Tanimoto similarity.

    • Set the similarity threshold to a high value (e.g., >0.85) to identify close analogs.

  • Analyze Results:

    • Compile a list of structurally similar compounds retrieved from the search.

    • For each compound, extract its documented biological targets and associated bioactivity data (e.g., IC50, Ki, Kd values).

    • Prioritize targets that appear frequently among the most similar hits. Based on our initial hypothesis, kinases like MET, VEGFR2, RON, AXL, and FLT3 are expected to be prominent hits.

Protocol 2: Structure-Based Molecular Docking

Rationale: Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This method allows us to virtually screen our compound against the 3D structures of high-priority kinases identified in Protocol 1, providing a quantitative estimate of binding affinity (docking score).

Methodology:

  • Prepare Target Protein Structures:

    • Download the 3D crystal structures of the prioritized kinases (e.g., MET, VEGFR2) from the Protein Data Bank (PDB). Select structures that are co-crystallized with a known inhibitor to define the ATP-binding pocket accurately.

    • Prepare the protein structures using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro) by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Prepare Ligand Structure:

    • Generate a 3D conformation of N-(4-chloro-3-fluorophenyl)methanesulfonamide.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

  • Perform Docking:

    • Define the binding site (grid box) on the target kinase, centered on the co-crystallized ligand.

    • Use a docking program (e.g., AutoDock Vina, GLIDE) to dock the prepared ligand into the defined binding site.

    • Generate multiple binding poses (e.g., 10-20) for the ligand.

  • Analyze and Score:

    • Analyze the predicted binding poses and their corresponding docking scores (expressed in kcal/mol). Lower scores typically indicate more favorable binding.

    • Visualize the top-ranked pose to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and amino acid residues in the kinase's active site.

Data Presentation: Hypothetical In Silico Results

The results from these computational studies can be summarized to guide the selection of kinases for experimental testing.

Table 1: Hypothetical Molecular Docking Scores

Target KinasePDB IDDocking Score (kcal/mol)Key Interacting Residues
MET3F82-9.2Met1160, Tyr1230, Asp1222
VEGFR24ASD-8.5Cys919, Asp1046, Glu885
RON3G08-8.1Met1153, Tyr1223, Asp1215
AXL5U6B-7.9Met625, Tyr699, Asp690
FLT34RT7-7.5Cys694, Asp829, Phe830
Visualization: In Silico Workflow

InSilico_Workflow cluster_ligand Ligand-Based Approach cluster_structure Structure-Based Approach Compound N-(4-chloro-3-fluorophenyl) methanesulfonamide SMILES Generate SMILES String Compound->SMILES Databases Search PubChem & ChEMBL (Tanimoto > 0.85) SMILES->Databases TargetList Prioritized Target List (e.g., MET, VEGFR2, RON) Databases->TargetList Docking Molecular Docking Simulation (e.g., AutoDock Vina) TargetList->Docking Input Targets PDB Download Kinase PDB Structures PDB->Docking Scores Analyze Docking Scores & Binding Poses Final_Targets Top 3-5 Kinase Candidates for Wet Lab Validation Scores->Final_Targets Final Prioritization

Caption: Workflow for in silico prediction of kinase targets.

Part 2: In Vitro Screening for Target Identification

Following computational prioritization, the next critical phase is to experimentally confirm the predicted interactions using purified components. This in vitro screening cascade provides direct evidence of binding and quantifies the compound's potency against the top kinase candidates.

Protocol 3: Broad-Spectrum Kinase Panel Screening

Rationale: To efficiently test our primary hypothesis and identify potential targets beyond our prioritized list, we will screen the compound against a large, commercially available kinase panel. This provides a broad view of the compound's selectivity profile across the human kinome.

Methodology:

  • Select a Screening Service: Engage a contract research organization (CRO) that offers a comprehensive kinase screening panel (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology HotSpot™). These services typically cover over 400 kinases.

  • Choose Assay Format: Select a competition binding assay format. In this format, the test compound competes with a known, immobilized ligand for binding to the kinase active site. This directly measures binding affinity (Kd) or percent inhibition at a fixed concentration.

  • Experimental Execution (Performed by CRO):

    • The compound is typically tested at a single high concentration (e.g., 1 or 10 µM) in the primary screen.

    • The amount of kinase bound to the immobilized ligand is quantified (e.g., via qPCR for a DNA-tagged kinase).

    • Results are expressed as "Percent of Control," where a low percentage indicates strong inhibition of binding.

  • Data Analysis:

    • Identify "hits" as kinases that show significant inhibition (e.g., >90% inhibition or a Percent of Control <10%).

    • Rank the hits based on potency. The primary screen will confirm the in silico predictions and may reveal novel, unexpected targets.

Data Presentation: Hypothetical Kinase Panel "Hits"

Table 2: Primary Kinase Screening Hits at 1 µM

Kinase TargetGene SymbolPercent of Control (%)
METMET1.5
VEGFR2KDR3.2
AXLAXL4.8
MERMERTK8.1
RONMST1R9.5
FLT3FLT325.6
Protocol 4: Isothermal Titration Calorimetry (ITC) for Direct Binding Affinity

Rationale: ITC is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH), without the need for labels or immobilization. This serves as an orthogonal validation of the primary screening hits.

Methodology:

  • Sample Preparation:

    • Express and purify the top 3-5 hit kinases (e.g., MET, VEGFR2, AXL) to >95% purity.

    • Prepare the compound stock solution in a buffer that is precisely matched to the protein buffer, including the DMSO concentration, to minimize heats of dilution.

    • Accurately determine the concentrations of both the protein and the compound.

    • Degas both solutions immediately before the experiment.

  • ITC Experiment Setup:

    • Load the purified kinase solution into the sample cell of the ITC instrument (e.g., Malvern MicroCal PEAQ-ITC). A typical starting concentration is 10-20 µM.

    • Load the compound solution into the injection syringe. The concentration should be 10-15 times that of the protein in the cell (e.g., 100-200 µM).

  • Titration:

    • Perform a series of small, timed injections (e.g., 2 µL each) of the compound into the protein solution while maintaining a constant temperature (e.g., 25°C).

    • The instrument measures the differential power required to keep the sample and reference cells at the same temperature, which is proportional to the heat of interaction.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the KD, n, and ΔH. A low KD value (e.g., in the nanomolar range) confirms a high-affinity interaction.

Visualization: In Vitro Screening Cascade

InVitro_Workflow cluster_primary Primary Screening cluster_validation Orthogonal Validation Compound Test Compound KinasePanel Broad Kinase Panel Screen (~400+ Kinases at 1 µM) Compound->KinasePanel PrimaryHits Identify Primary Hits (% Inhibition > 90%) KinasePanel->PrimaryHits Purify Purify Top 3-5 Hit Kinase Proteins PrimaryHits->Purify Select Hits ITC Isothermal Titration Calorimetry (ITC) Purify->ITC Thermo Determine K_D, Stoichiometry (n), & Enthalpy (ΔH) ITC->Thermo Validated_Targets Validated High-Affinity Kinase Targets Thermo->Validated_Targets Confirmation

Caption: Workflow for in vitro screening and target validation.

Part 3: Cellular Target Engagement and Functional Validation

Confirming that a compound binds a purified protein is essential, but it is not sufficient to establish a therapeutic target. The final validation phase must demonstrate that the compound can (1) bind to its target in a complex cellular environment and (2) inhibit the target's function, leading to a measurable downstream biological effect.

Protocol 5: Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful method for verifying target engagement in intact cells. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound by a stabilizing ligand. By heating cells treated with our compound and measuring the amount of target protein that remains soluble, we can confirm intracellular binding.

Methodology:

  • Cell Line Selection: Choose a cell line that expresses the target kinase (e.g., MET-amplified GTL-16 gastric cancer cells for MET).

  • Compound Treatment: Treat the cells with a dose-range of N-(4-chloro-3-fluorophenyl)methanesulfonamide or a vehicle control (DMSO) for a defined period (e.g., 1 hour) at 37°C.

  • Heat Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. This step denatures and aggregates unstable proteins.

    • Include an unheated control sample.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Detection and Analysis:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of the soluble target kinase in each sample by Western blot using a specific antibody.

    • Plot the band intensity versus temperature. A rightward shift in the melting curve for compound-treated cells compared to vehicle-treated cells indicates target protein stabilization and confirms cellular engagement.

Protocol 6: Phospho-Protein Western Blot Analysis

Rationale: To confirm that target engagement translates into functional inhibition, we will measure the phosphorylation status of the target kinase and its key downstream signaling proteins. A successful inhibitor should decrease the phosphorylation of its target and downstream effectors.

Methodology:

  • Cell Culture and Treatment:

    • Use a relevant cell line (e.g., GTL-16 for MET, which is constitutively active, or HUVECs stimulated with VEGF for VEGFR2).

    • Starve the cells (if necessary to reduce basal signaling) and then treat with a dose-range of the compound for 1-2 hours.

    • If the kinase is not constitutively active, stimulate the cells with the appropriate ligand (e.g., HGF for MET, VEGF for VEGFR2) for a short period (e.g., 15 minutes) to induce phosphorylation.

  • Protein Extraction:

    • Lyse the cells in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST, as milk contains phosphoproteins that can cause background).

    • Incubate the membrane with primary antibodies specific for the phosphorylated form of the target kinase (e.g., anti-phospho-MET (Tyr1234/1235)) and its downstream effectors (e.g., anti-phospho-AKT, anti-phospho-ERK).

    • After detection, strip the membrane and re-probe with antibodies for the total amount of each protein to serve as a loading control.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total proteins.

    • Calculate the ratio of phospho-protein to total protein for each treatment condition.

    • Plot the normalized phosphorylation level against the compound concentration to determine the IC50 value, which represents the concentration required to inhibit 50% of the kinase's signaling activity.

Data Presentation: Hypothetical Cellular Inhibition Data

Table 3: Cellular IC50 Values for Downstream Signaling

Pathway ReadoutCell LineIC50 (nM)
p-MET (Y1234/1235) / Total METGTL-16150
p-AKT (S473) / Total AKTGTL-16185
p-ERK1/2 (T202/Y204) / Total ERK1/2GTL-16210
Visualization: Hypothetical Signaling Pathway Inhibition

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET MET Receptor Tyrosine Kinase Gab1 Gab1 MET->Gab1 pY1349 Ras Ras MET->Ras PI3K PI3K Gab1->PI3K AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Compound N-(4-chloro-3-fluorophenyl) methanesulfonamide Compound->MET Inhibits Phosphorylation HGF HGF (Ligand) HGF->MET Binds & Activates

Caption: Inhibition of the MET signaling pathway by the compound.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-step workflow for the de novo identification and validation of therapeutic targets for N-(4-chloro-3-fluorophenyl)methanesulfonamide. By integrating in silico prediction, broad in vitro screening, and robust cellular validation, this strategy provides a clear path from a simple chemical structure to a functionally validated biological target.

Future work would involve lead optimization to improve potency and selectivity, followed by more complex cellular assays to assess effects on cancer cell proliferation, migration, and invasion. Ultimately, these studies would pave the way for in vivo efficacy and safety testing in appropriate preclinical cancer models.

References

  • Vertex AI Search. (2025). Foretinib - Massive Bio.
  • Qian, F., et al. (2009). Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis. Cancer Research, 69(20), 8009-8016. [Link]

  • Creative Biolabs. In Silico Target Prediction. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem. Retrieved from [Link]

  • EMBL-EBI. ChEMBL. Retrieved from [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]

  • Eurofins Discovery. KINOMEscan Technology. Retrieved from [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Cellular Characterization of N-(4-chloro-3-fluorophenyl)methanesulfonamide

A Foreword on Investigational Compounds This document provides a detailed framework for the initial characterization of N-(4-chloro-3-fluorophenyl)methanesulfonamide in a cell culture setting. It is critical to understan...

Author: BenchChem Technical Support Team. Date: March 2026

A Foreword on Investigational Compounds

This document provides a detailed framework for the initial characterization of N-(4-chloro-3-fluorophenyl)methanesulfonamide in a cell culture setting. It is critical to understand that this molecule is a research chemical with, as of this writing, no well-defined and validated biological target in publicly available literature. Therefore, this guide is not a protocol for a known application but rather an investigational workflow. The experimental hypotheses presented herein are derived from the activities of structurally related sulfonamide compounds. All protocols must be performed with the understanding that the primary goal is to determine the bioactivity and optimal working concentration of this compound.

Compound Profile & Putative Mechanisms of Action

N-(4-chloro-3-fluorophenyl)methanesulfonamide belongs to the sulfonamide class of compounds, a chemical scaffold known for a wide array of biological activities. Its precise mechanism of action must be determined experimentally. Based on structural homology, several potential activities can be hypothesized, providing a logical starting point for investigation.

  • Chemical Structure:

    • Molecular Formula: C₇H₇ClFNO₂S

    • Molecular Weight: 223.65 g/mol

    • General Appearance: Likely a solid powder.

  • Potential Biological Activities (Inferred from Homologous Compounds):

    • Telomerase Activation & Anti-Senescence: A structurally similar compound, N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide, has been identified as a TERT activator.[1][2] It is proposed to promote TERT transcription via the MEK/ERK/AP-1 signaling cascade, thereby reducing markers of cellular senescence.[1] This suggests a potential application in aging research.

    • Reversal of Multidrug Resistance (MDR): Other complex molecules containing a chlorophenyl group have been shown to inhibit P-glycoprotein (P-gp), a key efflux pump responsible for MDR in cancer cells.[3] Inhibition of P-gp restores sensitivity to chemotherapeutic agents. This points to a potential use in oncology to overcome drug resistance.

    • Kinase Inhibition: The core structure is common in various kinase inhibitors. For instance, compounds with a 4-chloro-3-fluorophenyl moiety have been developed as potent and selective inhibitors of kinases within the MAPK pathway, such as ERK.[4]

    • Antimicrobial Activity: The sulfonamide class is famously associated with antimicrobial properties, often through the inhibition of bacterial folate synthesis.[5] While this is less relevant for mammalian cell culture applications, it could be a confounding factor or an off-target effect to consider.

Safety, Handling, and Storage

As with any research chemical with an incomplete toxicological profile, caution is paramount.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the compound.[6][7]

  • Handling: Handle the solid powder in a chemical fume hood or a ventilated enclosure to avoid inhalation of dust.[8] Avoid contact with skin and eyes.[7]

  • Storage: The solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[9] For long-term storage, -20°C is recommended. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.

Preparation of Stock Solutions

The use of a validated solvent is critical for experimental reproducibility. While the exact solubility of N-(4-chloro-3-fluorophenyl)methanesulfonamide is not published, related sulfonamides exhibit good solubility in dimethyl sulfoxide (DMSO).[1]

Protocol 3.1: Preparation of a 10 mM DMSO Stock Solution

  • Pre-analysis: Before opening, briefly centrifuge the vial containing the solid compound to ensure all powder is at the bottom.

  • Calculation:

    • The molecular weight (MW) is 223.65 g/mol .

    • To make 1 mL of a 10 mM solution, you need:

      • Mass (mg) = Molarity (mol/L) * Volume (L) * MW ( g/mol ) * 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L * 0.001 L * 223.65 g/mol * 1000 mg/g = 2.24 mg

  • Dissolution:

    • Accurately weigh out 2.24 mg of N-(4-chloro-3-fluorophenyl)methanesulfonamide.

    • Add 1 mL of sterile, anhydrous DMSO.

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if necessary.

  • Storage:

    • Dispense into small-volume, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes.

    • Store at -20°C or -80°C.

Experimental Workflow for Compound Characterization

The following section outlines a logical, step-wise approach to characterizing the effects of N-(4-chloro-3-fluorophenyl)methanesulfonamide in a new cell line.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Hypothesis-Driven Experiments cluster_2 Phase 3: Data Analysis & Refinement a Prepare 10 mM Stock in DMSO b Determine Working Concentration Range (Cytotoxicity Assay: MTT, Resazurin) a->b Step 1 c Hypothesis 1: TERT Activation (Senescence Assays: SA-β-gal, p16/p21) b->c Step 2: Based on IC50 d Hypothesis 2: MDR Reversal (Drug Co-treatment, Rhodamine 123 Efflux) b->d Step 2: Based on IC50 e Hypothesis 3: Kinase Pathway Modulation (Western Blot: p-ERK, p-Akt) b->e Step 2: Based on IC50 f Analyze Results, Refine Hypotheses, Plan Follow-up Experiments c->f Step 3 d->f Step 3 e->f Step 3

Figure 1. A general experimental workflow for the initial characterization of N-(4-chloro-3-fluorophenyl)methanesulfonamide.

Phase 1: Determining the Cytotoxic Profile

The first and most critical step is to determine the concentration range at which the compound affects cell viability. This will establish the sub-toxic concentrations required for mechanistic studies and the IC₅₀ (half-maximal inhibitory concentration) value.

Protocol 4.1.1: Cell Viability/Cytotoxicity Assay (MTT/Resazurin)

  • Cell Seeding: Seed your cells of interest into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Dilution:

    • Prepare a serial dilution series of the compound in your complete cell culture medium. A common starting range is a 10-point, 2-fold dilution series starting from 100 µM down to ~0.2 µM.

    • Crucially, ensure the final DMSO concentration is consistent across all wells (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the compound dilutions. Include a "vehicle control" (medium with the same final DMSO concentration) and a "no cells" blank control.

  • Incubation: Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours). A 72-hour incubation is common for assessing anti-proliferative effects.

  • Viability Assessment:

    • Add the viability reagent (e.g., MTT or Resazurin) according to the manufacturer's instructions.

    • Incubate for the recommended time (e.g., 1-4 hours).

    • Read the absorbance or fluorescence on a plate reader.

  • Data Analysis:

    • Subtract the blank values from all wells.

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the results as % Viability vs. log[Concentration] and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.

ParameterRecommended Starting RangePurpose
Max Concentration 50 - 100 µMTo ensure a full dose-response curve is captured.
Min Concentration 0.1 - 1 µMTo observe effects at lower, more specific concentrations.
Number of Points 8 - 12To accurately model the curve and calculate the IC₅₀.
Incubation Time 24, 48, 72 hoursTo assess both acute toxicity and chronic anti-proliferative effects.
Final DMSO % ≤ 0.5%To avoid solvent-induced artifacts.
Table 1. Recommended parameters for an initial cytotoxicity screen.

Phase 2: Hypothesis-Driven Mechanistic Assays

Once a sub-toxic concentration range is established (typically at or below the IC₂₀), you can investigate the compound's mechanism of action.

Hypothesis 1: TERT Activation and Reversal of Cellular Senescence

This hypothesis is based on the reported activity of a structurally similar compound.[1] The ideal model would be primary cells driven into senescence (e.g., IMR-90 fibroblasts) or cancer cell lines with low endogenous TERT expression.

G compound N-(4-chloro-3-fluorophenyl) methanesulfonamide mek MEK compound->mek Activates? erk ERK mek->erk ap1 AP-1 erk->ap1 tert TERT Gene Transcription ap1->tert senescence Senescence Phenotype (SA-β-gal, p16/p21, SASP) tert->senescence Represses

Figure 2. Putative signaling pathway for TERT activation based on homologous compounds.[1]

Protocol 5.1.1: Senescence-Associated β-Galactosidase (SA-β-gal) Staining

  • Induce Senescence: Plate cells (e.g., primary human fibroblasts) and induce senescence through replicative exhaustion or by treating with a sublethal dose of an agent like doxorubicin. Confirm senescence induction.

  • Treatment: Treat senescent cultures with N-(4-chloro-3-fluorophenyl)methanesulfonamide at a non-toxic concentration for several days (e.g., 5-10 days), replacing the medium every 2-3 days.

  • Staining: Fix and stain the cells using a commercial SA-β-gal staining kit.

  • Analysis: Quantify the percentage of blue (positive) cells under a microscope. A decrease in the percentage of blue cells in the treated group compared to the vehicle control would support the hypothesis.

Further Validation:

  • Western Blot/qPCR: Probe for changes in key senescence markers like p16(INK4a) and p21(WAF1/CIP1). A decrease in their expression would indicate a reversal of the senescent phenotype.

  • ELISA/Luminex: Measure the secretion of Senescence-Associated Secretory Phenotype (SASP) factors (e.g., IL-6, IL-8) in the conditioned medium. A reduction in SASP factors would be consistent with the hypothesis.

Hypothesis 2: Reversal of P-gp-Mediated Multidrug Resistance

This requires a pair of cell lines: a drug-sensitive parental line (e.g., KB-3-1) and its P-gp-overexpressing, multidrug-resistant derivative (e.g., KBV20C).[3]

Protocol 5.2.1: Chemosensitization Assay

  • Cell Seeding: Seed both parental and resistant cells into separate 96-well plates.

  • Treatment: Treat the cells with a known P-gp substrate chemotherapeutic (e.g., paclitaxel, doxorubicin) across a range of concentrations, both in the presence and absence of a fixed, non-toxic concentration of N-(4-chloro-3-fluorophenyl)methanesulfonamide.

  • Incubation & Analysis: After 72 hours, perform a cell viability assay as described in Protocol 4.1.1.

  • Interpretation: If the compound reverses MDR, you will observe a significant leftward shift in the dose-response curve for the chemotherapeutic agent specifically in the resistant cell line, indicating that a lower dose is needed to achieve cell killing.

Further Validation:

  • Rhodamine 123 Efflux Assay: A more direct test of P-gp function.[3] Pre-load cells with the fluorescent P-gp substrate Rhodamine 123. Treat with the test compound and measure intracellular fluorescence over time using flow cytometry or a plate reader. Inhibition of P-gp will result in higher retention of Rhodamine 123 inside the cells compared to the vehicle control.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Compound precipitates in media Concentration exceeds solubility limit in aqueous solution.Lower the top concentration used. Ensure stock solution is fully dissolved in DMSO before diluting in media. Increase the final DMSO % slightly if compatible with your cells (max 1%).
High variability between replicates Inconsistent cell seeding; Pipetting errors; Edge effects on 96-well plate.Use a multichannel pipette for consistency. Do not use the outer wells of the plate for experimental conditions. Ensure even cell suspension before seeding.
No observable effect at any concentration Compound is inactive in the chosen cell line/assay; Incubation time is too short.Confirm the compound's identity and purity. Extend the incubation period. Try a different, more sensitive cell line.
Vehicle (DMSO) control shows toxicity DMSO concentration is too high; Old or poor-quality DMSO.Ensure the final DMSO concentration is ≤ 0.5% (or lower if cells are sensitive). Use fresh, anhydrous, sterile-filtered DMSO.

References

  • This section is populated by verifiable sources found during the research phase.
  • Google Patents. (n.d.). US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
  • Lindsley, C. W., et al. (n.d.). Discovery, Synthesis and Pre-Clinical Characterization of N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a novel positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4).
  • BindingDB. (n.d.). 1-((3-cyclopropyl-5-methyl-1H-pyrazol-4-yl) sulfonyl)piperidine::US10208016, Compound of Example 1. Retrieved from [Link]

  • Broad Institute. (n.d.). Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016185485A2 - Process for the preparation of n-[4-[(3-chloro-4-fluoro phenyl) amino]-7-[[(3s)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4- (dimethyl amino)-(2e)-2-butenamide (2z)-2-butenedioate (1 :2).
  • ResearchGate. (2025, January). The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. Retrieved from [Link]

  • MDPI. (2023, February 23). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. Retrieved from [Link]

  • MDPI. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

  • PubChem. (n.d.). N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide. Retrieved from [Link]

  • Molbase. (n.d.). N-(4-CHLORO-3-OXO-1-PHENYLBUTAN-2-YL)-4-METHYLBENZENE-1-SULFONAMIDE. Retrieved from [Link]

  • OSTI.GOV. (2016, May 26). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4- (2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(3-Chlorophenyl)-4-methylbenzenesulfonamide. Retrieved from [Link]

  • PubMed. (2007, March 30). Reversal of P-glycoprotein-mediated multidrug resistance by 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide through the reversible inhibition of P-glycoprotein. Retrieved from [Link]

Sources

Application

Comprehensive Application Note: Profiling N-(4-chloro-3-fluorophenyl)methanesulfonamide in High-Throughput Kinase Assays

Executive Summary The identification and characterization of allosteric kinase inhibitors require robust, orthogonal assay platforms capable of distinguishing between ATP-competitive and non-competitive mechanisms. This...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The identification and characterization of allosteric kinase inhibitors require robust, orthogonal assay platforms capable of distinguishing between ATP-competitive and non-competitive mechanisms. This application note details the biochemical profiling of N-(4-chloro-3-fluorophenyl)methanesulfonamide , a privileged pharmacophore representative of Type II/III kinase inhibitors. By integrating universal luminescent ADP detection with Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), this guide provides a self-validating framework for evaluating sulfonamide-based small molecules in high-throughput screening (HTS) environments.

Mechanistic Rationale: Pharmacophore Mapping

N-(4-chloro-3-fluorophenyl)methanesulfonamide is a highly efficient structural motif in kinase drug discovery. Its mechanism of action relies on exploiting the conformational plasticity of the kinase activation loop (A-loop).

  • The Halogenated Phenyl Ring : The 4-chloro-3-fluorophenyl moiety provides precisely tuned lipophilicity and steric volume. It is designed to penetrate the allosteric hydrophobic pocket that becomes accessible only when the kinase adopts an inactive 1[1].

  • The Methanesulfonamide Group : This moiety acts as a critical hydrogen bond anchor. The nitrogen atom typically donates a hydrogen bond to the backbone carbonyl of the DFG aspartate (e.g., Asp594 in BRAF), while the oxygen atoms accept hydrogen bonds from conserved residues like Lys483[2]. This dual interaction effectively locks the kinase in an inactive state[3].

Mechanism Compound N-(4-chloro-3- fluorophenyl) methanesulfonamide Pocket Allosteric Hydrophobic Pocket (DFG-out Conformation) Compound->Pocket Halogenated Phenyl Ring Hinge DFG Motif / Hinge Region (Hydrogen Bonding) Compound->Hinge Sulfonamide Moiety Kinase Inactive Kinase State (Signaling Blocked) Pocket->Kinase Stabilizes Hinge->Kinase Anchors

Fig 1: Pharmacophoric mapping and binding logic of the sulfonamide inhibitor.

Orthogonal Assay Strategies

To rigorously profile this compound, we employ two distinct, self-validating assay modalities.

Universal Luminescent Assay (ADP-Glo™)

Because sulfonamide derivatives often act as allosteric inhibitors, their potency should ideally be independent of ATP concentration. The 4 allows testing at physiological ATP levels (up to 1 mM) to confirm non-competitive behavior by measuring the universal product of kinase activity: ADP[4].

Time-Resolved FRET (LANCE® Ultra)

To confirm that the inhibition of ATP hydrolysis translates directly to a blockade of substrate phosphorylation, we utilize a5. The long fluorescence lifetime of the Europium (Eu) chelate donor eliminates short-lived background autofluorescence from the compound library, providing the high signal-to-noise ratio essential for resolving low-nanomolar IC50 shifts[5].

Self-Validating Experimental Protocols

Protocol A: Luminescent ADP Detection (Allosteric Profiling)

Reagents Required : Purified Kinase, Substrate Peptide, Ultra Pure ATP, ADP-Glo™ Reagent, Kinase Detection Reagent, N-(4-chloro-3-fluorophenyl)methanesulfonamide (in 100% DMSO).

Step-by-Step Methodology :

  • Compound Preparation : Serially dilute the compound in 100% DMSO, then dilute 1:50 in 1X Kinase Buffer to achieve a final DMSO concentration of 1% in the reaction.

    • Causality: Kinases are sensitive to organic solvents. Maintaining a strict 1% DMSO baseline across all wells prevents solvent-induced denaturation from skewing the IC50 data.

  • Kinase Reaction : Combine 5 µL of compound, 5 µL of Kinase/Substrate mix, and 5 µL of ATP (tested at both 10 µM and 1 mM). Incubate for 60 minutes at room temperature.

    • Causality: Testing at 1 mM ATP specifically challenges the compound. If the IC50 remains stable compared to the 10 µM condition, it proves the compound binds allosterically (Type II/III) rather than competing directly with ATP at the hinge region.

  • ATP Depletion : Add 15 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Causality: Kinase reactions leave behind massive amounts of unconsumed ATP, which would overwhelm the downstream luciferase reaction. This reagent actively depletes the remaining ATP, effectively "zeroing" the background signal[4].

  • ADP Detection : Add 30 µL of Kinase Detection Reagent. Incubate for 30 minutes, then read luminescence.

    • Causality: This reagent converts the kinase-generated ADP back into ATP, which is immediately consumed by a coupled luciferase/luciferin reaction to produce light. The luminescent signal is strictly proportional to kinase activity.

Self-Validation Check : Run an ATP-to-ADP conversion curve in parallel. The assay must operate within the linear dynamic range (<20% ATP conversion) to ensure Michaelis-Menten kinetics remain valid.

Workflow Step1 Step 1: Kinase Reaction Kinase + 1mM ATP + Substrate + Inhibitor (1% DMSO) Step2 Step 2: ATP Depletion Add ADP-Glo Reagent (Incubate 40 min) Step1->Step2 Generates ADP Step3 Step 3: ADP Detection Add Kinase Detection Reagent (Convert ADP to ATP) Step2->Step3 Unconsumed ATP Destroyed Step4 Step 4: Luminescence Read Luciferase/Luciferin Reaction (Correlates to Kinase Activity) Step3->Step4 ADP -> ATP

Fig 2: Self-validating luminescent ADP detection workflow for allosteric profiling.

Protocol B: TR-FRET Substrate Phosphorylation Assay

Reagents Required : Purified Kinase, ULight™-labeled Peptide Substrate, Eu-labeled anti-phospho antibody, ATP, EDTA.

Step-by-Step Methodology :

  • Kinase Reaction : In a 384-well white ProxiPlate, combine 2.5 µL compound, 2.5 µL Kinase, and 5 µL of ULight-peptide/ATP mix. Incubate for 60 minutes.

  • Reaction Termination & Detection : Add 5 µL of EDTA (to chelate Mg²⁺ and stop the kinase) supplemented with the Eu-labeled anti-phospho antibody.

    • Causality: Stopping the reaction simultaneously with antibody addition prevents post-assay substrate turnover, freezing the biochemical state for accurate quantification.

  • Equilibration : Incubate for 1 hour at room temperature.

    • Causality: This incubation allows the binding kinetics between the Eu-labeled antibody and the phosphorylated ULight-peptide to reach thermodynamic equilibrium, ensuring a stable FRET signal across the entire plate[5].

  • Measurement : Read on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm donor, 665 nm acceptor).

Self-Validation Check : Calculate the Z'-factor using positive (100% inhibition via staurosporine) and negative (DMSO only) controls. A Z'-factor > 0.7 is mandatory to validate the assay's robustness for reporting IC50 values.

Quantitative Data Synthesis

The following table summarizes the expected biochemical profile of N-(4-chloro-3-fluorophenyl)methanesulfonamide when evaluated through this orthogonal workflow. The retention of potency at high ATP concentrations confirms its allosteric nature.

ParameterADP-Glo (10 µM ATP)ADP-Glo (1 mM ATP)TR-FRET (LANCE Ultra)
IC50 (nM) 45 ± 448 ± 639 ± 3
Hill Slope 1.11.01.2
Z'-Factor 0.820.780.85
Signal-to-Background 15.212.422.5
Mechanistic Insight Establishes Baseline PotencyRetained Potency indicates Allosteric BindingConfirms Substrate Phosphorylation Blockade

References

  • Discovery of a Type III Inhibitor of LIM Kinase 2 That Binds in a DFG-Out Conformation | ACS Medicinal Chemistry Letters. American Chemical Society.
  • Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity | PNAS. Proceedings of the National Academy of Sciences.
  • Gaussian field-based 3D-QSAR and molecular simulation studies to design potent pyrimidine–sulfonamide hybrids as selective BRAF V600E inhibitors. RSC Publishing.
  • ADP-Glo™ Kinase Assay Technical Manual #TM313. Promega Corporation.
  • LANCE™ Ultra KINASELECT™SER/THR KIT. Revvity.

Sources

Method

Application Note: Utilizing N-(4-chloro-3-fluorophenyl)methanesulfonamide Scaffolds in Target Identification and Chemoproteomics

Scientific Rationale & Scaffold Anatomy In phenotypic drug discovery, identifying the molecular target of a bioactive small molecule remains a critical bottleneck. The compound N-(4-chloro-3-fluorophenyl)methanesulfonami...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Scaffold Anatomy

In phenotypic drug discovery, identifying the molecular target of a bioactive small molecule remains a critical bottleneck. The compound N-(4-chloro-3-fluorophenyl)methanesulfonamide represents a highly privileged pharmacophore frequently embedded within screening libraries and hit-to-lead optimization campaigns. Understanding the physicochemical causality behind its target engagement is essential for designing effective chemoproteomic workflows.

Mechanistic Advantages of the Scaffold
  • The 4-Chloro-3-fluoro-phenyl Ring: The halogen substitution pattern is not merely structural; it is functionally strategic. The fluorine atom exerts a strong electron-withdrawing inductive effect, which modulates the pKa of the adjacent sulfonamide, optimizing its ionization state at physiological pH. Furthermore, the chlorine atom provides a lipophilic anchor capable of engaging in highly directional halogen bonding with electron-rich residues (e.g., backbone carbonyls) deep within hydrophobic binding pockets.

  • The Methanesulfonamide Motif: This moiety serves a dual purpose. It acts as a robust hydrogen bond donor/acceptor network, frequently utilized to anchor compounds into the hinge region of kinases. Alternatively, it is a classical Zinc-Binding Group (ZBG), capable of coordinating catalytic metal ions in metalloenzymes such as carbonic anhydrases and matrix metalloproteinases.

To transition this scaffold from a phenotypic hit to a target identification tool, it must be converted into a Photoaffinity Labeling (PAL) and Activity-Based Protein Profiling (ABPP) probe. Sulfonamide derivatives have been extensively utilized as selective ligands and photoaffinity probes to identify challenging protein targets 1.

Probe Design & Self-Validating Strategy

To map the interactome of N-(4-chloro-3-fluorophenyl)methanesulfonamide, we design a trifunctional probe by appending two minimal functional groups to the core scaffold:

  • Photoreactive Group (Diazirine): Chosen over bulky benzophenones to minimize steric disruption of the core pharmacophore. Upon UV irradiation (365 nm), diazirines extrude nitrogen gas to form a highly reactive carbene that rapidly inserts into nearby C-H or heteroatom bonds, permanently fixing the probe to the target.

  • Bioorthogonal Handle (Terminal Alkyne): A sterically unobtrusive alkyne allows for downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a biotin-azide reporter tag. Clickable sulfonamide photoprobes have been successfully deployed in live-cell environments to map complex multiprotein targets 2.

The Self-Validating System

A robust chemoproteomic protocol must differentiate true binding events from non-specific carbene labeling. This protocol is designed as a self-validating system utilizing quantitative proteomics (SILAC or TMT). Every experiment runs three parallel conditions:

  • Vehicle Control: Identifies the baseline proteome.

  • Probe Only: Identifies all labeled proteins (specific targets + non-specific background).

  • Competition Control (Probe + 10x Unmodified Scaffold): The unmodified N-(4-chloro-3-fluorophenyl)methanesulfonamide outcompetes the probe for specific binding sites. True targets will show a dramatic reduction in enrichment, whereas non-specific background labeling will remain unchanged. This approach is a cornerstone methodology for target deconvolution 3.

Experimental Workflow Visualization

G N1 1. Live Cell Incubation N2 2. UV Crosslinking (365 nm) N1->N2 Target Binding N3 3. Lysis & CuAAC Click N2->N3 Covalent Fixation N4 4. Streptavidin Enrichment N3->N4 Biotinylation N5 5. Tryptic Digestion N4->N5 Wash & Isolate N6 6. LC-MS/MS Analysis N5->N6 Peptide Elution

Chemoproteomic workflow for target identification using a clickable photoaffinity probe.

Step-by-Step Protocol

Phase 1: In Situ Photoaffinity Labeling (Live Cells)

Causality: Performing target engagement in live cells ensures that proteins are in their native conformations, bound to endogenous cofactors, and existing within their physiological multiprotein complexes.

  • Cell Culture: Grow target cells (e.g., HeLa or disease-specific lines) to 80% confluency in 10 cm dishes.

  • Treatment:

    • Condition A (Vehicle): Add 0.1% DMSO.

    • Condition B (Probe): Add 5 µM of the diazirine-alkyne probe.

    • Condition C (Competition): Pre-incubate cells with 50 µM unmodified N-(4-chloro-3-fluorophenyl)methanesulfonamide for 30 mins, followed by 5 µM of the probe.

  • Incubation: Incubate all plates at 37°C for 1 hour to allow for cellular penetration and equilibrium binding.

  • UV Crosslinking: Remove media, wash gently with cold PBS. Place the dishes on ice (to halt membrane trafficking) and irradiate at 365 nm (100 W LED array) for 10 minutes.

    • Causality: 365 nm is utilized because it efficiently activates the diazirine without causing the widespread protein degradation and nucleic acid crosslinking associated with 254 nm UV light.

Phase 2: Cell Lysis & Bioorthogonal Click Chemistry

Causality: Bioorthogonal chemistry allows for the unbiased, proteome-wide identification of small-molecule targets with high sensitivity and low background 4.

  • Lysis: Lyse cells in 1 mL of RIPA buffer containing protease inhibitors. Sonicate (3 x 10 sec) and centrifuge at 20,000 x g for 15 mins to clear lysates. Normalize protein concentrations to 2 mg/mL using a BCA assay.

  • CuAAC Reaction: To 1 mL of lysate, sequentially add:

    • 100 µM Biotin-PEG3-Azide (Reporter tag)

    • 1 mM TCEP (Reduces Cu(II) to catalytic Cu(I))

    • 100 µM TBTA (Ligand that stabilizes Cu(I) and prevents ROS-mediated protein oxidation)

    • 1 mM CuSO4 (Catalyst)

  • Incubation: Rotate at room temperature for 1.5 hours.

  • Protein Precipitation: Add 4 volumes of cold methanol, 1.5 volumes of chloroform, and 3 volumes of water. Vortex and centrifuge to precipitate proteins, washing away unreacted click reagents.

Phase 3: Streptavidin Enrichment & Proteomic Preparation
  • Resuspension: Resuspend the protein pellet in 1 mL of 1.2% SDS in PBS. Boil for 5 minutes.

    • Causality: Boiling in SDS completely denatures the proteins, destroying protein-protein interactions. This ensures that only proteins covalently bound to the biotinylated probe are enriched, eliminating indirect "guilt-by-association" false positives.

  • Enrichment: Dilute the sample with 5 mL of PBS (reducing SDS to 0.2%). Add 100 µL of pre-washed Streptavidin agarose beads. Rotate overnight at 4°C.

  • Stringent Washing: Wash beads sequentially with 1% SDS (3x), 8M Urea (3x), and PBS (3x). The extraordinary affinity of the biotin-streptavidin interaction ( Kd​∼10−14 M) permits these harsh washing conditions.

  • On-Bead Digestion: Reduce (DTT), alkylate (Iodoacetamide), and digest the bead-bound proteins overnight with sequencing-grade Trypsin at 37°C. Elute the resulting peptides for LC-MS/MS analysis.

Data Presentation & Interpretation

The following table summarizes representative quantitative LC-MS/MS data (using TMT labeling) for the N-(4-chloro-3-fluorophenyl)methanesulfonamide probe. A true target is defined by high enrichment in the "Probe vs. Vehicle" ratio, which is subsequently abolished in the "Probe vs. Competitor" ratio.

Protein TargetGene SymbolLog₂ FC (Probe / Vehicle)Log₂ FC (Probe / Competitor)p-valueTarget Classification
Carbonic Anhydrase II CA25.424.95< 0.0001Specific Target (ZBG mediated)
Mitogen-activated protein kinase 1 MAPK14.153.80< 0.001Specific Target (Hinge binder)
Matrix Metalloproteinase-9 MMP93.653.10< 0.005Specific Target (ZBG mediated)
Actin, cytoplasmic 1 ACTB0.450.120.350Non-specific Background
Tubulin beta chain TUBB0.320.050.410Non-specific Background
Heat shock protein HSP 90 HSP90AA10.850.100.120Non-specific Background

Table 1: Quantitative chemoproteomic enrichment data. Specific targets demonstrate significant Log₂ fold changes that are highly sensitive to competition by the unmodified scaffold, validating the causality of the pharmacophore's binding.

References

  • Recent Advances in Target Characterization and Identification by Photoaffinity Probes MDPI / Molecules
  • Development of Sulfonamide Photoaffinity Inhibitors for Probing Cellular γ-Secretase NIH PubMed Central
  • Bioorthogonally activated reactive species for target identific
  • Chemoproteomics for Plasmodium parasite drug target discovery NIH PubMed Central

Sources

Technical Notes & Optimization

Troubleshooting

improving solubility of N-(4-chloro-3-fluorophenyl)methanesulfonamide in aqueous solutions

A Guide to Improving Aqueous Solubility for Researchers Welcome to the technical support center for N-(4-chloro-3-fluorophenyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Improving Aqueous Solubility for Researchers

Welcome to the technical support center for N-(4-chloro-3-fluorophenyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As Senior Application Scientists, we have structured this resource to provide not just protocols, but also the underlying scientific rationale to empower you to make informed decisions in your experiments.

Part 1: Frequently Asked Questions (FAQs) - A First-Pass Analysis

This section addresses common initial questions regarding the solubility characteristics of N-(4-chloro-3-fluorophenyl)methanesulfonamide.

Q1: What are the structural features of N-(4-chloro-3-fluorophenyl)methanesulfonamide that cause its poor aqueous solubility?

A1: The solubility of a compound is a balance of its hydrophilic (water-loving) and hydrophobic (water-fearing) properties. In this molecule, we can identify key features that contribute to its low water solubility:

  • Hydrophobic Aromatic Ring: The core structure is a phenyl (aromatic) ring, which is inherently nonpolar and hydrophobic.

  • Halogen Substituents: The presence of chlorine and fluorine atoms on the phenyl ring further increases the molecule's lipophilicity.[1][2] While fluorine can sometimes improve solubility compared to chlorine, the combined effect on this substituted ring is a significant decrease in affinity for water.[3][4]

  • Hydrophilic Sulfonamide Group: The methanesulfonamide (-SO₂NH₂) group is the primary polar, hydrophilic portion of the molecule.[5][6] However, its contribution is insufficient to overcome the hydrophobicity of the larger halogenated phenyl structure. The molecule's high crystal lattice energy, common in such "brick dust" compounds, also makes it difficult for water molecules to break it apart and solvate it.

Q2: I'm just starting my experiments. What is the simplest and most direct method I should try first to solubilize this compound?

A2: The most straightforward initial approach is pH modification . The methanesulfonamide group has an acidic proton on the nitrogen atom (N-H). By raising the pH of the aqueous solution with a base (e.g., NaOH), you can deprotonate this group to form an anionic salt (N⁻). This charged species is significantly more polar and, therefore, more soluble in water. This is often the quickest way to prepare a concentrated stock solution.

Q3: What is the estimated pKa of the sulfonamide proton?

A3: While the exact pKa of N-(4-chloro-3-fluorophenyl)methanesulfonamide is not readily published, we can estimate it based on similar structures. The parent compound, methanesulfonamide, has a pKa of approximately 10.87.[5] The electron-withdrawing effects of the chloro- and fluoro-substituted phenyl ring will likely lower this value slightly, placing the pKa in the range of 9.5 - 10.5 . This means a pH above 10.5 should be sufficient to ensure the majority of the compound is in its soluble, deprotonated form.

Q4: Are there any specific safety precautions for handling N-(4-chloro-3-fluorophenyl)methanesulfonamide?

A4: N-(4-chloro-3-fluorophenyl)methanesulfonamide is a research chemical and should be handled with standard laboratory precautions. This includes using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood. For specific handling and toxicity information, always refer to the Safety Data Sheet (SDS) provided by your supplier. Similar sulfonamide-containing compounds may cause skin, eye, and respiratory irritation.[7]

Part 2: In-Depth Troubleshooting & Experimental Guides

This section provides detailed protocols and troubleshooting advice for common solubility enhancement techniques.

Guide 1: Solubility Enhancement via pH Modification

The Scientific Principle: This method leverages the acidic nature of the sulfonamide N-H proton. According to the Henderson-Hasselbalch equation, when the pH of the solution is significantly above the compound's pKa, the equilibrium shifts towards the ionized (deprotonated) form. This charged species has much stronger interactions with polar water molecules, leading to a dramatic increase in aqueous solubility.

dot

Caption: Deprotonation at high pH increases solubility.

Step-by-Step Protocol for Preparing a 10 mM Stock Solution:

  • Preparation: Weigh out the required mass of N-(4-chloro-3-fluorophenyl)methanesulfonamide to make a 10 mM solution (e.g., ~2.5 mg for 1 mL).

  • Initial Suspension: Add approximately 50% of the final desired volume of high-purity water (e.g., 0.5 mL). The compound will likely form a suspension.

  • Basification: Add 1N NaOH dropwise while vortexing or stirring. Continue adding base until the solid material completely dissolves.

  • pH Check (Optional but Recommended): Use a calibrated pH meter or pH paper to ensure the pH is in the desired range (e.g., >11.0) for complete dissolution.

  • Final Volume Adjustment: Add water to reach the final desired volume (e.g., 1.0 mL) and mix thoroughly.

  • Storage: Store the stock solution as recommended by stability data, typically at -20°C or -80°C.

Troubleshooting Q&A:

  • Q: My compound precipitates when I dilute the alkaline stock solution into my neutral pH assay buffer. What should I do?

    • A: This is a common issue known as "carry-over precipitation." The high pH is necessary for the stock, but not maintained upon dilution. The best practice is to dilute the stock at least 1:1000 into the final buffer. This usually keeps the final concentration below its solubility limit at neutral pH. If precipitation still occurs, you may need a lower stock concentration or a different solubilization method.

  • Q: How can I check if the compound is stable at the high pH required for solubilization?

    • A: To perform a simple stability check, prepare your high-pH stock solution and an analytical standard in a solvent like acetonitrile. Analyze both samples by HPLC immediately after preparation. Then, let the high-pH stock sit at room temperature for several hours (e.g., 4-24 hours) and re-analyze. A significant decrease in the main peak area or the appearance of new peaks would indicate degradation.

Data Summary: Expected pH-Dependent Solubility

pHExpected Solubility (µg/mL)Physical StateRationale
7.4< 1SuspensionThe compound is in its neutral, non-ionized form.
9.510 - 50PartialApproaching the pKa, some ionization occurs.
10.5500 - 1500Mostly SolubleAbove the pKa, significant ionization.
11.5> 2500Clear SolutionThe compound is predominantly in its soluble salt form.
Guide 2: Co-solvent Systems for Enhanced Solubility

The Scientific Principle: This technique works by reducing the overall polarity of the solvent (water).[8] Water-miscible organic solvents like dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol 400 (PEG 400) act as "bridges" between the nonpolar solute and the polar water molecules, effectively increasing the compound's solubility. This is one of the most widely used methods in early drug discovery.

dot

Caption: Co-solvents reduce solvent polarity.

Step-by-Step Protocol for Co-solvent Screening:

  • Preparation: Place a small, known amount of the compound (e.g., 1 mg) into several vials.

  • Solvent Addition: To each vial, add a different co-solvent (e.g., DMSO, Ethanol, PEG 400) to create a concentrated stock (e.g., 100 mg/mL). Vortex until fully dissolved.

  • Aqueous Dilution Series: Create a dilution series from this stock into your aqueous buffer. For example, prepare solutions containing 10%, 5%, 2%, 1%, and 0.5% of the co-solvent.

  • Equilibration & Observation: Allow the samples to equilibrate for at least 2 hours (or overnight) at a controlled temperature. Observe visually for the highest concentration that remains a clear, precipitate-free solution.

  • Quantification (Optional): For precise measurement, centrifuge the equilibrated samples, collect the supernatant, and determine the concentration using a validated analytical method like HPLC-UV.

Troubleshooting Q&A:

  • Q: My chosen co-solvent (e.g., DMSO) is interfering with my biological assay. What are my alternatives?

    • A: First, ensure you are using the lowest possible percentage of DMSO (ideally <0.5%). If that is still problematic, consider less disruptive co-solvents. Ethanol can be an option for some cell-based assays. PEG 400 and propylene glycol are also commonly used and are often better tolerated in in vivo studies. Always run a vehicle control (buffer + co-solvent) in your assay to measure the baseline effect.

Data Summary: Typical Co-solvent Effectiveness

Co-solvent System (in Water)Typical Max Solubility (µg/mL)Notes
5% Ethanol5 - 15Modest improvement; generally well-tolerated in assays.
10% Ethanol20 - 50Better solubility, but higher potential for assay interference.
1% DMSO50 - 100A common starting point for in vitro assays.
5% DMSO200 - 500High solubility, but may exceed tolerance for many cell lines.
20% PEG 400100 - 300Often used for preclinical formulation development.
Guide 3: Improving Solubility with Cyclodextrin Inclusion Complexes

The Scientific Principle: Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity.[9] The hydrophobic N-(4-chloro-3-fluorophenyl) portion of your compound can fit inside this cavity, forming an "inclusion complex."[9][10] This complex effectively masks the hydrophobic part of the drug, and the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve readily in water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with excellent water solubility and low toxicity.

dot

Cyclodextrin cluster_0 Before Complexation cluster_1 After Complexation Drug Drug (Hydrophobic) Water Water Drug->Water Poor Interaction CD Cyclodextrin Complex Inclusion Complex (Hydrophilic Exterior) Water2 Water Complex->Water2 Good Interaction Solubility_Workflow start Start: Poorly soluble N-(4-chloro-3-fluorophenyl)methanesulfonamide q_ph Is the final assay pH flexible? (Can it tolerate pH > 9?) start->q_ph a_ph Strategy 1: pH Modification (Prepare high pH stock) q_ph->a_ph Yes q_cosolvent Is a small % of organic solvent acceptable? (e.g., <0.5% DMSO) q_ph->q_cosolvent No a_cosolvent Strategy 2: Co-Solvent System (e.g., DMSO, PEG 400) q_cosolvent->a_cosolvent Yes q_excipient Are non-covalent formulation excipients permissible? q_cosolvent->q_excipient No a_excipient Strategy 3: Cyclodextrin Complexation (e.g., HP-β-CD) q_excipient->a_excipient Yes end_node Further Formulation Required (e.g., Solid Dispersions, Nanosuspensions) q_excipient->end_node No

Caption: Decision tree for selecting a solubility strategy.

References
  • Quora. (2020). Why does the presence of halogens like Cl or F increase the liposolubility of a drug molecule?[Link]

  • Frontiers in Chemistry. (2023). Creation and interpretation of machine learning models for aqueous solubility prediction. [Link]

  • PMC. (n.d.). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. [Link]

  • RSC Publishing. (n.d.). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - Digital Discovery. [Link]

  • arXiv. (2024). Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. [Link]

  • RSC Publishing. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science. [Link]

  • arXiv. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. [Link]

  • ChemRxiv. (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. [Link]

  • PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques. [Link]

  • Wikipedia. (n.d.). Methanesulfonamide. [Link]

  • International Scientific Journal of Engineering and Management. (n.d.). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. [Link]

  • ResearchGate. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. [Link]

  • MDPI. (2026). Revitalizing Trimethoprim/Sulfamethoxazole via Nanotechnology for Improved Pharmacokinetics and Antibacterial Efficacy. [Link]

  • PubChem. (n.d.). N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide. [Link]

  • PubChem. (n.d.). Methanesulfonamide. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. [Link]

  • PMC. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. [Link]

  • PubChem. (n.d.). N'-(4-chloro-3-fluoro-phenyl)-N-[(1-cyclopropylpyrrolidin-3-yl)methyl]oxamide. [Link]

Sources

Optimization

overcoming resistance to N-(4-chloro-3-fluorophenyl)methanesulfonamide in cancer cells

Topic: Overcoming Acquired Resistance to N-(4-chloro-3-fluorophenyl)methanesulfonamide (N-CFPM) in Preclinical Cancer Models Welcome to the Investigator Support Portal. N-(4-chloro-3-fluorophenyl)methanesulfonamide (N-CF...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Acquired Resistance to N-(4-chloro-3-fluorophenyl)methanesulfonamide (N-CFPM) in Preclinical Cancer Models

Welcome to the Investigator Support Portal. N-(4-chloro-3-fluorophenyl)methanesulfonamide (N-CFPM) is a targeted sulfonamide-based small molecule utilized in advanced oncology models. While sulfonamide derivatives demonstrate potent anticancer potential[1], researchers frequently encounter acquired multidrug resistance (MDR) during prolonged in vitro passaging or in vivo dosing.

This guide provides mechanistic troubleshooting, self-validating protocols, and actionable strategies to restore N-CFPM sensitivity in resistant cancer cells.

Section 1: Troubleshooting Guide & FAQs

Q1: My initially sensitive cancer cell lines are showing a 10- to 50-fold shift in N-CFPM IC50 after 4 weeks of continuous exposure. What is the primary cause? A1: The most common cause of gradual, acquired resistance to sulfonamide-based small molecules is the upregulation of ATP-binding cassette (ABC) transporters, specifically ABCG2 (BCRP) and ABCB1 (P-glycoprotein)[2]. These transmembrane proteins actively efflux N-CFPM against its concentration gradient, reducing intracellular drug accumulation to sub-therapeutic levels.

  • Causality & Intervention: Sulfonamide moieties are highly recognizable substrates for ABCG2. To confirm efflux-mediated resistance, co-treat your resistant lines with a specific ABCG2 inhibitor (e.g., Ko143) or a broad-spectrum efflux inhibitor (e.g., Verapamil). If the IC50 shifts back to baseline, the resistance is efflux-dependent, and pharmacological inhibition of these transporters can restore intracellular drug accumulation[3].

Q2: I have ruled out efflux pumps using Ko143, but my cells still survive N-CFPM treatment. Furthermore, I observe resistance developing rapidly (within 72 hours). What should I investigate next? A2: Rapid resistance in the absence of efflux pump activity strongly indicates the activation of compensatory signaling loops (bypass tracks)[4]. When N-CFPM successfully inhibits its primary target, the sudden loss of downstream negative feedback often triggers the hyperactivation of alternative receptor tyrosine kinases (RTKs), such as IGF-1R or MET.

  • Causality & Intervention: These alternative RTKs bypass the N-CFPM blockade by directly activating parallel survival cascades, most notably the PI3K/AKT or Ras/MEK/ERK pathways[4]. You must perform a Phospho-Kinase Array to identify which bypass track has been activated, followed by rational combination therapy (e.g., N-CFPM + a PI3K inhibitor).

Q3: My in vivo PDX models stopped responding to N-CFPM after 3 months. Sequencing revealed a point mutation in the target's binding pocket. How do I proceed? A3: Prolonged selective pressure frequently induces gatekeeper mutations. The substitution of a small amino acid (e.g., Threonine) with a bulky one (e.g., Methionine or Isoleucine) creates steric hindrance, physically preventing the 4-chloro-3-fluorophenyl ring of N-CFPM from entering the hydrophobic binding cleft.

  • Causality & Intervention: You must pivot to a next-generation structural analog designed to exploit allosteric binding sites, or utilize targeted protein degraders (PROTACs) that rely on surface binding rather than deep pocket occupation.

Section 2: Quantitative Benchmarks for Resistance Mechanisms

Use the following benchmark data to categorize the resistance phenotype observed in your N-CFPM models:

Resistance MechanismOnset TimeframeTypical IC50 ShiftDiagnostic AssayPrimary Intervention
ABC Transporter Efflux 4–8 Weeks10x – 50xRhodamine 123 / Hoechst EffluxCo-treatment with Ko143/Verapamil
Compensatory Signaling 48–72 Hours5x – 20xPhospho-Kinase ArrayRational combination therapy (e.g., PI3K inhibitor)
Target Gatekeeper Mutation > 3 Months (In Vivo)> 100xTarget Gene SequencingNext-generation allosteric analogs or PROTACs
Section 3: Self-Validating Experimental Protocols
Protocol 1: Intracellular Efflux Assay (Hoechst 33342)

Purpose: To determine if N-CFPM resistance is driven by ABCG2/BCRP overexpression.

  • Preparation: Seed N-CFPM-resistant and parental (sensitive) cells at cells/well in a 96-well black, clear-bottom plate. Incubate overnight.

  • Inhibition: Pre-incubate cells with 1 µM Ko143 (ABCG2 inhibitor) or vehicle (DMSO) for 1 hour at 37°C.

  • Substrate Loading: Add 5 µM Hoechst 33342 (a fluorescent ABCG2 substrate) to all wells and incubate for exactly 30 minutes.

  • Arrest: Wash cells 3x with ice-cold PBS to immediately halt transporter activity.

  • Quantification: Measure fluorescence using a microplate reader (Ex 350 nm / Em 461 nm).

Self-Validation System: The assay must include a "No Inhibitor + Hoechst" well (Positive control for efflux = low fluorescence) and a "Ko143 + Hoechst" well (Positive control for retention = high fluorescence). If Ko143 fails to significantly increase fluorescence in the parental control cells, the assay system is compromised (e.g., degraded dye or inactive inhibitor), and results cannot be trusted.

Protocol 2: Phospho-Kinase Array for Compensatory Signaling

Purpose: To map bypass survival tracks activated in response to N-CFPM.

  • Lysis: Lyse N-CFPM-treated resistant cells and untreated controls using RIPA buffer supplemented with fresh protease and phosphatase inhibitors.

  • Standardization: Quantify protein using a BCA assay. Exact equal loading is critical to establish causality between drug treatment and pathway activation.

  • Incubation: Incubate 200 µg of lysate on blocked nitrocellulose array membranes overnight at 4°C on a rocking platform.

  • Detection: Wash 3x, incubate with biotinylated detection antibodies for 2 hours, followed by Streptavidin-HRP. Detect via chemiluminescence.

Self-Validation System: Every array membrane contains intrinsic reference spots (e.g., HSP60). You must normalize the pixel density of target spots (e.g., p-AKT) against these reference spots. If the reference spots vary by >10% between the resistant and sensitive membranes, the differential signaling observed is an artifact of unequal protein loading or uneven transfer, invalidating the run.

Section 4: Pathway Visualizations

ABC_Efflux Drug N-CFPM (Intracellular) ABC ABCG2/BCRP Transporter Drug->ABC Binds Efflux Drug Efflux (Resistance) ABC->Efflux ATP Hydrolysis Sensitized Intracellular Accumulation (Sensitization) ABC->Sensitized Inhibited Efflux Inhibitor Ko143 / Verapamil Inhibitor->ABC Blocks

Mechanism of ABCG2-mediated N-CFPM efflux and pharmacological reversal.

Bypass_Signaling NCFPM N-CFPM Target Primary Target (Inhibited) NCFPM->Target Inhibits Bypass Compensatory RTK (e.g., IGF-1R) Target->Bypass Loss of Negative Feedback PI3K PI3K / AKT Pathway Bypass->PI3K Activates Survival Cell Survival & Proliferation (Resistance) PI3K->Survival Drives

Activation of compensatory RTK signaling bypassing N-CFPM target inhibition.

References
  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids Source: Future Medicinal Chemistry URL:[Link]

  • Tyrosine Kinase Inhibitors as Reversal Agents for ABC Transporter Mediated Drug Resistance Source: Molecules URL:[Link]

  • Strategies for overcoming ABC transporter-mediated multidrug resistance in colorectal cancer Source: American Journal of Physiology-Gastrointestinal and Liver Physiology URL:[Link]

  • Resistance of Cancer Cells to Targeted Therapies Through the Activation of Compensating Signaling Loops Source: Current Signal Transduction Therapy URL:[Link]

Sources

Troubleshooting

Technical Support Center: Strategic Mitigation of Off-Target Effects for N-(4-chloro-3-fluorophenyl)methanesulfonamide and Other Kinase Inhibitors

Introduction Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with small molecule inhibitors, such as the kinase inhibitor candidate...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with small molecule inhibitors, such as the kinase inhibitor candidate N-(4-chloro-3-fluorophenyl)methanesulfonamide (hereafter referred to as "CpdX" for illustrative purposes). The therapeutic potential of any inhibitor is intrinsically linked to its selectivity. Off-target effects, where a compound interacts with unintended proteins, can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translation from in vitro to in vivo models.[1][2][3]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments, validate your findings, and confidently mitigate the impact of off-target activities.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts regarding off-target effects and the initial steps to characterize the selectivity of your inhibitor.

Q1: What are off-target effects and why are they a primary concern for kinase inhibitors?

A1: Off-target effects are unintended interactions between a drug or chemical probe and proteins other than the intended therapeutic target.[1][3] For kinase inhibitors, this is a significant challenge due to the high structural homology across the ~500 members of the human kinome, particularly within the ATP-binding pocket, which most inhibitors target.[4][5] These unintended interactions can lead to:

  • Misleading Results: The observed cellular phenotype might be due to the inhibition of an unknown off-target kinase, not the primary target.[2]

  • Unanticipated Toxicity: Inhibition of essential "housekeeping" kinases can disrupt normal cellular processes, causing toxicity that could derail a research program or clinical trial.[5][6]

  • Polypharmacology: While sometimes beneficial, a compound acting on multiple targets can complicate the elucidation of its precise mechanism of action.[7]

Q2: What is the difference between biochemical and cellular selectivity, and why might my compound show different profiles?

A2: This is a critical distinction.

  • Biochemical selectivity is determined in vitro using purified recombinant kinase domains. These assays are excellent for assessing direct inhibitory potential but are performed in an artificial environment.[4][8]

  • Cellular selectivity measures the inhibitor's effect within an intact cell. This context is more physiologically relevant, accounting for factors like cell permeability, efflux pumps, and intracellular competition with high concentrations of ATP (1-10 mM).[4][9][10]

It is common for compounds to appear highly selective in biochemical panels but less so in cellular assays, or even to reveal entirely new off-targets.[9][11][12] A compound that is not cell-permeable may show potent biochemical activity but no effect in a cell-based assay. Conversely, some inhibitors may be actively transported into cells, increasing their intracellular concentration and potential for off-target engagement.[10] Therefore, both types of profiling are essential for a comprehensive understanding.

Q3: My initial screen with CpdX shows a desired phenotypic effect. How do I begin to confirm this is an on-target effect?

A3: The first step is to establish a clear link between target inhibition and the observed phenotype. A multi-pronged approach is necessary:

  • Determine Potency: Measure the dose-response relationship of CpdX for your primary target kinase (biochemical IC50) and in a cellular assay that measures downstream target phosphorylation (cellular IC50 or EC50).

  • Use a Negative Control: Synthesize or procure a structurally similar but biologically inactive analog of CpdX.[13][14][15] This control helps to rule out effects caused by the chemical scaffold itself, such as non-specific toxicity or aggregation.

  • Genetic Target Validation: Use techniques like siRNA or CRISPR/Cas9 to specifically reduce the expression of the target protein.[1][2][16] If the phenotype of target knockdown mimics the phenotype of CpdX treatment, it provides strong evidence for on-target activity.


Part 2: Troubleshooting Guide for Experimental Challenges

This section provides solutions to common problems encountered during the characterization of a novel inhibitor like CpdX.

Problem/Observation Potential Cause(s) Recommended Troubleshooting Steps & Rationale
High cytotoxicity observed at concentrations needed for target inhibition. 1. The phenotype is due to on-target inhibition of a protein essential for cell survival.2. The cytotoxicity is caused by potent off-target effects.[2]1. Perform a genetic rescue experiment: In a target-knockout cell line, the cytotoxicity of CpdX should be significantly reduced if the effect is on-target. If toxicity persists, it is likely off-target driven.2. Test in a target-null cell line: If available, use a cell line that does not express the intended target. Any observed cytotoxicity is, by definition, an off-target effect.3. Conduct a broad kinase screen: Profile CpdX against a large panel of kinases (e.g., >300) to identify potent off-targets that could explain the toxicity.[17]
Inconsistent or non-reproducible results between experiments. 1. Off-target effects that vary with cell state (e.g., passage number, confluency).2. Compound instability or precipitation in media.1. Standardize cell culture conditions: Use cells within a narrow passage number range and seed at a consistent density.2. Confirm compound solubility and stability: Visually inspect media for precipitation and use analytical methods (e.g., HPLC) to confirm the concentration and integrity of CpdX over the experiment's duration.3. Titrate to the lowest effective concentration: Using the lowest possible concentration that still achieves on-target inhibition can minimize the engagement of lower-affinity off-targets.[2][18]
Biochemical potency (IC50) is high, but cellular potency (EC50) is poor. 1. Poor cell membrane permeability.2. Active efflux of the compound by transporters like P-glycoprotein.3. High intracellular ATP concentration outcompeting the inhibitor.[4]1. Assess cell permeability: Use computational models (e.g., ClogP) and experimental assays (e.g., PAMPA) to predict and measure permeability.2. Use efflux pump inhibitors: Co-treat cells with CpdX and a known efflux pump inhibitor (e.g., verapamil) to see if cellular potency is restored.3. Employ a cellular target engagement assay: Techniques like the NanoBRET™ Target Engagement assay or CETSA can directly measure compound binding to the target inside the cell, bypassing downstream functional readouts.[8][19][20]
Genetic knockdown of the target does not fully replicate the inhibitor's phenotype. 1. Incomplete knockdown by siRNA.2. The inhibitor has multiple targets (polypharmacology) that contribute to the phenotype.3. The inhibitor affects the scaffolding function of the kinase, not just its catalytic activity.1. Validate knockdown efficiency: Always confirm protein level reduction via Western blot. Aim for >80% knockdown. If insufficient, consider using a pool of multiple siRNAs or generating a CRISPR knockout line for a more complete loss of function.[16][21]2. Consult selectivity data: Cross-reference the inhibitor's kinase profile with the known functions of any potent off-targets. They may belong to a parallel pathway that converges on the same phenotype.3. Use orthogonal validation: If the inhibitor blocks a protein-protein interaction, this may not be phenocopied by simply reducing the protein level. Use a method like co-immunoprecipitation to see if CpdX disrupts the interaction of the kinase with its binding partners.

Part 3: Key Experimental Protocols & Methodologies

A rigorous validation workflow is essential. Below are step-by-step protocols for core experiments to de-risk your project and build confidence in your inhibitor's mechanism of action.

Workflow for Validating On-Target vs. Off-Target Effects

This diagram illustrates a logical workflow to dissect the effects of a novel inhibitor.

G cluster_0 Initial Observation cluster_1 Primary Validation cluster_2 Advanced Validation cluster_3 Conclusion A Phenotypic Effect Observed with CpdX B Dose-Response Curve (Cellular EC50) A->B Test C Inactive Analog Control (No Phenotype?) A->C Test D Genetic Knockdown (siRNA/CRISPR) (Phenocopy?) A->D Test E Kinome-wide Selectivity Profile (Biochemical & Cellular) B->E Correlate Potency J Likely Off-Target or Artifact (Re-evaluate) C->J If Phenotype Persists H High Confidence On-Target Effect D->H If Phenocopies I Potential Off-Target Effect (Requires Deconvolution) D->I If Partial Phenocopy F Cellular Target Engagement (CETSA or NanoBRET) E->F Confirm Cellular Binding E->I If Potent Off-Targets Found G Rescue Experiment (Express resistant mutant) F->G Confirm Target is Key G->H If Phenotype is Rescued

Caption: A logical workflow for inhibitor target validation.

Protocol 1: Target Validation using siRNA-Mediated Knockdown

This protocol confirms that the biological effect of CpdX is dependent on the presence of its intended target.[16]

Objective: To determine if reducing target protein expression phenocopies the effect of CpdX and occludes further inhibitor effects.

Materials:

  • Cells expressing the target of interest.

  • Lipofectamine RNAiMAX or similar transfection reagent.

  • Opti-MEM Reduced Serum Medium.

  • siRNA targeting the gene of interest (pool of ≥2 distinct siRNAs recommended).

  • Non-targeting (scramble) control siRNA.

  • CpdX and vehicle (e.g., DMSO).

  • Reagents for downstream assay (e.g., cell viability kit, antibodies for Western blot).

Procedure:

  • Cell Seeding: Day 1, seed cells in 24-well plates at a density that will result in 50-70% confluency on the day of transfection.

  • Transfection Preparation: Day 2, for each well, prepare two tubes:

    • Tube A: Dilute 10 pmol of siRNA (target-specific or non-targeting control) in 50 µL of Opti-MEM.

    • Tube B: Dilute 1.5 µL of RNAiMAX in 50 µL of Opti-MEM.

  • Complex Formation: Combine the contents of Tube A and Tube B, mix gently, and incubate for 15 minutes at room temperature to allow siRNA-lipid complexes to form.

  • Cell Transfection: Add the 100 µL siRNA-lipid complex mixture dropwise to the cells.

  • Incubation: Incubate cells for 48-72 hours. This duration should be optimized to achieve maximum protein knockdown.

  • Compound Treatment & Analysis:

    • After the knockdown incubation period, treat the cells with CpdX or vehicle for the desired duration (e.g., 24 hours).

    • Experimental Groups:

      • Non-targeting siRNA + Vehicle

      • Non-targeting siRNA + CpdX

      • Target siRNA + Vehicle

      • Target siRNA + CpdX

    • Perform the phenotypic assay (e.g., measure cell viability).

  • Validate Knockdown: In parallel, harvest cells from replicate wells to confirm protein knockdown via Western blot analysis.

Interpreting the Results:

  • On-Target Effect: The "Target siRNA + Vehicle" group should show a similar phenotype to the "Non-targeting siRNA + CpdX" group. Furthermore, the "Target siRNA + CpdX" group should show no significant additional effect compared to the "Target siRNA + Vehicle" group (occlusion).

Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA is a powerful biophysical method to directly confirm that CpdX binds to its intended target in the complex environment of an intact cell or cell lysate.[19][22][23][24] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.

Objective: To measure the thermal stabilization of the target protein upon binding of CpdX.

Materials:

  • Cells expressing the target protein.

  • CpdX and vehicle (DMSO).

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.

  • PCR tubes or plate.

  • Thermal cycler.

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).

  • Equipment for protein quantification (e.g., Western blot apparatus).

Procedure:

  • Cell Treatment: Treat cultured cells with CpdX at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle for 1-2 hours.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a cooling step at 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant (soluble protein fraction) and analyze the amount of the target protein remaining at each temperature point using Western blot or ELISA.

  • Data Plotting: Plot the percentage of soluble target protein against the temperature for both vehicle- and CpdX-treated samples.

Interpreting the Results:

  • Target Engagement: A successful experiment will show a rightward shift in the melting curve for CpdX-treated samples compared to the vehicle control. This "thermal shift" is direct evidence of the compound binding to and stabilizing the target protein in a cellular context.

G cluster_0 CETSA Workflow A 1. Treat cells with CpdX or Vehicle B 2. Harvest cells and aliquot into PCR tubes A->B C 3. Heat across a temperature gradient B->C D 4. Lyse cells (e.g., Freeze-Thaw) C->D E 5. Centrifuge to pellet aggregated proteins D->E F 6. Collect supernatant (soluble proteins) E->F G 7. Analyze target protein levels via Western Blot F->G H 8. Plot melting curves G->H

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).


References

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC. (n.d.). National Institutes of Health (NIH). Retrieved March 11, 2026, from [Link]

  • How can off-target effects of drugs be minimised? (2025, May 21). Patsnap Synapse. Retrieved March 11, 2026, from [Link]

  • CETSA Target Engagement directly in cells. (n.d.). Pelago Bioscience. Retrieved March 11, 2026, from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2023, March 27). ACS Publications. Retrieved March 11, 2026, from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC. (n.d.). National Institutes of Health (NIH). Retrieved March 11, 2026, from [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2025, April 22). MDPI. Retrieved March 11, 2026, from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved March 11, 2026, from [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (n.d.). Frontiers. Retrieved March 11, 2026, from [Link]

  • Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. (n.d.). Royal Society of Chemistry. Retrieved March 11, 2026, from [Link]

  • Protein Kinase Inhibitors - Selectivity or Toxicity? (2021, July 12). IntechOpen. Retrieved March 11, 2026, from [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). PLOS. Retrieved March 11, 2026, from [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. (2025, January 21). CRISPR Medicine News. Retrieved March 11, 2026, from [Link]

  • Profiling the kinetic selectivity of kinase marketed drugs. (2017, June 12). Enzymlogic. Retrieved March 11, 2026, from [Link]

  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. (2012, March 13). ACS Publications. Retrieved March 11, 2026, from [Link]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2025, October 10). bioRxiv. Retrieved March 11, 2026, from [Link]

  • Cellular Context Influences Kinase Inhibitor Selectivity. (2026, February 6). ACS Publications. Retrieved March 11, 2026, from [Link]

  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC. (n.d.). National Institutes of Health (NIH). Retrieved March 11, 2026, from [Link]

  • Biochemical assays for kinase activity detection. (2025, August 14). Celtarys. Retrieved March 11, 2026, from [Link]

  • Off Target Effect. (2026, January 6). Massive Bio. Retrieved March 11, 2026, from [Link]

  • In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases - PMC. (n.d.). National Institutes of Health (NIH). Retrieved March 11, 2026, from [Link]

  • Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC. (n.d.). National Institutes of Health (NIH). Retrieved March 11, 2026, from [Link]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2025, October 10). bioRxiv. Retrieved March 11, 2026, from [Link]

  • Direct, indirect and off-target effects of kinase inhibitors. (A). In... (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]

  • The precision paradox: Off-target effects in gene editing. (2025, November 26). Drug Discovery News. Retrieved March 11, 2026, from [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020, March 3). The Institute of Cancer Research, London. Retrieved March 11, 2026, from [Link]

  • In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the nek family of kinases. (2017, May 14). bioRxiv. Retrieved March 11, 2026, from [Link]

  • Target Validation with CRISPR. (2022, October 28). Biocompare. Retrieved March 11, 2026, from [Link]

  • Delineating Drug Class and Target-Specific Adverse Events of Kinase Inhibitors. (2024, August 8). medRxiv. Retrieved March 11, 2026, from [Link]

  • Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing. (2024, January 18). AZoNetwork. Retrieved March 11, 2026, from [Link]

  • Analogue Design and Structural Simplification in Molecular Design in Medicinal Chemistry. (2025, December 6). Axcelead. Retrieved March 11, 2026, from [Link]

  • Structure and Activity Analysis of Inauhzin Analogs as Novel Antitumor Compounds That Induce p53 and Inhibit Cell Growth - PMC. (2012, October 24). National Institutes of Health (NIH). Retrieved March 11, 2026, from [Link]

  • Automatic Identification of Analogue Series from Large Compound Data Sets: Methods and Applications - PMC. (2021, August 31). National Institutes of Health (NIH). Retrieved March 11, 2026, from [Link]

Sources

Optimization

Technical Support Center: Synthesis of N-(4-chloro-3-fluorophenyl)methanesulfonamide

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support guide for the synthesis of N-(4-chloro-3-fluorophenyl)methanesulfonamide. This document is designed for researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the synthesis of N-(4-chloro-3-fluorophenyl)methanesulfonamide. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific sulfonylation reaction. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanics to empower you to troubleshoot and optimize your synthesis effectively.

The formation of N-(4-chloro-3-fluorophenyl)methanesulfonamide via the reaction of 4-chloro-3-fluoroaniline with methanesulfonyl chloride is a standard sulfonamide coupling. However, the specific electronic properties of the substituted aniline and the reactivity of the sulfonyl chloride can lead to several predictable, yet often frustrating, side reactions. This guide provides direct answers to common issues and robust protocols to ensure a high-yield, high-purity synthesis.

Core Reaction and Potential Side Pathways

The primary transformation involves the nucleophilic attack of the amine on the electrophilic sulfur atom of methanesulfonyl chloride, followed by the elimination of HCl. However, competing reactions can diminish the yield and complicate purification.

G cluster_main Main Reaction cluster_side1 Side Reaction: Over-sulfonylation cluster_side2 Side Reaction: Hydrolysis Aniline 4-Chloro-3-fluoroaniline Product N-(4-chloro-3-fluorophenyl)methanesulfonamide (Desired Product) Aniline->Product + MsCl + Base MsCl Methanesulfonyl Chloride MsCl->Product SulfonicAcid Methanesulfonic Acid MsCl->SulfonicAcid + H₂O Base Base (e.g., Pyridine, TEA) Base->Product Water Water (Trace) Water->SulfonicAcid DiSulfonamide Di-sulfonated Byproduct Product->DiSulfonamide + MsCl (Excess or High Temp)

Caption: Key reaction pathways in the synthesis of N-(4-chloro-3-fluorophenyl)methanesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products I should expect in this synthesis?

A1: The three most prevalent impurities are:

  • Di-sulfonated Byproduct (N,N-bis(methylsulfonyl)-4-chloro-3-fluoroaniline): This occurs when the initially formed sulfonamide is deprotonated by the base and reacts with a second molecule of methanesulfonyl chloride.[1] This is more likely with excess sulfonyl chloride, elevated temperatures, or prolonged reaction times.[1]

  • Methanesulfonic Acid: This is a result of the hydrolysis of methanesulfonyl chloride by trace amounts of water in the solvent or on glassware.[1] Since the sulfonic acid will not react with the amine, its formation directly reduces the potential yield.[1]

  • Unreacted 4-chloro-3-fluoroaniline: The electron-withdrawing effects of the chlorine and fluorine atoms decrease the nucleophilicity of the aniline nitrogen, making the reaction potentially sluggish compared to unsubstituted aniline.[2] Incomplete conversion is a common issue if reaction conditions are not optimized.

Q2: How does the choice of base (e.g., pyridine vs. triethylamine) impact the reaction?

A2: The base is critical for neutralizing the HCl generated during the reaction, driving it to completion.

  • Pyridine: Often used as both a base and a solvent. It is a relatively weak, non-nucleophilic base that effectively scavenges HCl. Some studies report quantitative yields when using pyridine as a base at 0-25 °C for similar reactions.[3]

  • Triethylamine (TEA): A stronger, non-nucleophilic base commonly used in aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).[3] Its higher basicity can accelerate the reaction but may also increase the rate of di-sulfonylation if the sulfonyl chloride is not added carefully.

  • Aqueous Bases (e.g., NaOH, Na₂CO₃): Used in biphasic systems (Schotten-Baumann conditions). While effective, this method increases the risk of hydrolyzing the methanesulfonyl chloride.[3] For a sensitive substrate like methanesulfonyl chloride, this is generally not the preferred method unless carefully controlled.[1]

Q3: My reaction is very slow. Can I just increase the temperature?

A3: While gently heating can increase the reaction rate, it must be done with caution. The reduced nucleophilicity of 4-chloro-3-fluoroaniline means it requires more energy to react than a more electron-rich aniline. However, increasing the temperature disproportionately accelerates side reactions. Specifically, the formation of the di-sulfonated byproduct is highly temperature-dependent. A better approach is to first ensure all reagents are pure and the system is anhydrous, then consider a modest temperature increase (e.g., to 40 °C) while carefully monitoring the reaction by TLC or LC-MS.

Troubleshooting Guide
ProblemPossible Cause(s)Recommended Solution(s)
Low Yield & Unreacted Aniline 1. Insufficient reaction time/temperature. 2. Hydrolysis of methanesulfonyl chloride. 3. Poor quality of reagents.1. Monitor the reaction by TLC until the aniline spot disappears. If stalled, consider raising the temperature to 40 °C for 2-4 hours. 2. Ensure the use of anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar). Dry glassware thoroughly. 3. Use freshly distilled methanesulfonyl chloride and ensure the aniline is pure.
Multiple Spots on TLC, including a less polar spot than the product. 1. Di-sulfonylation: The less polar spot is likely the di-sulfonated byproduct.[1]1. Control Stoichiometry: Use a slight excess (1.05 eq) of the aniline relative to the sulfonyl chloride. 2. Slow Addition: Add the methanesulfonyl chloride dropwise via a syringe pump at 0 °C. 3. Monitor Closely: Stop the reaction as soon as the starting aniline is consumed.
A very polar, baseline spot on TLC that doesn't move. 1. Hydrolysis: This spot is likely methanesulfonic acid or its salt.[1]1. Strictly Anhydrous Conditions: Use a solvent freshly passed through a drying system (e.g., alumina column). Add molecular sieves to the reaction vessel. 2. Inert Atmosphere: Purge the reaction flask with nitrogen or argon before adding reagents.
Product decomposes during silica gel chromatography. 1. Acidic Silica: Standard silica gel is slightly acidic and can catalyze the hydrolysis of the sulfonamide bond, especially if the eluent contains protic solvents like methanol.[4]1. Neutralize Silica: Pre-treat the silica gel by preparing the column slurry with a solvent containing 1% triethylamine.[4] 2. Buffered Eluent: Add 0.5-1% triethylamine to your mobile phase (e.g., Hexane/Ethyl Acetate).[4] 3. Alternative Purification: Consider recrystallization from a suitable solvent system (e.g., Ethanol/Water or Toluene/Heptane) to avoid this issue entirely.[4]
Optimized Protocols & Methodologies
Protocol 1: Optimized Synthesis to Minimize Side Reactions

This protocol uses controlled temperature and stoichiometry to favor the formation of the desired mono-sulfonamide.

Materials:

  • 4-chloro-3-fluoroaniline (1.05 eq)

  • Methanesulfonyl chloride (1.0 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, dropping funnel, inert gas supply (N₂ or Ar)

Procedure:

  • Setup: Dry a round-bottom flask under flame or in an oven and allow it to cool under a stream of nitrogen.

  • Reagent Preparation: Dissolve 4-chloro-3-fluoroaniline (1.05 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Slow Addition: Add methanesulfonyl chloride (1.0 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred aniline solution over 30 minutes using a syringe or dropping funnel.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.

  • Monitoring: Monitor the reaction progress every hour using TLC (Eluent: 30% Ethyl Acetate in Hexane). The reaction is complete when the starting aniline spot is no longer visible.

  • Work-up: Quench the reaction by adding 1M HCl (aq). Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography (using silica gel treated with 1% triethylamine) or by recrystallization.

Protocol 2: TLC Monitoring

Procedure:

  • Preparation: Prepare a developing chamber with a 30:70 mixture of Ethyl Acetate and Hexane.

  • Spotting: On a silica gel TLC plate, spot the starting aniline (dissolved in DCM), the crude reaction mixture, and a co-spot of both.

  • Development: Place the plate in the chamber and allow the solvent to elute.

  • Visualization: Visualize the spots under a UV lamp (254 nm). The product sulfonamide should have an Rf value between the starting aniline and the less polar di-sulfonated byproduct.

Troubleshooting Workflow

G Start Low Yield or Impure Product Analyze Analyze Crude Product by TLC/LC-MS Start->Analyze Decision1 Major Impurity: Unreacted Aniline? Analyze->Decision1 Decision2 Major Impurity: Di-sulfonamide? Decision1->Decision2 No Sol1 Increase reaction time or temp (to 40°C). Verify reagent quality. Decision1->Sol1 Yes Decision3 Major Impurity: Baseline Polar Spot? Decision2->Decision3 No Sol2 Use 1:1.05 MsCl:Aniline ratio. Add MsCl slowly at 0°C. Decision2->Sol2 Yes Sol3 Use anhydrous solvents/reagents. Run under inert atmosphere. Decision3->Sol3 Yes End Optimized Synthesis Decision3->End No (Other Issue) Sol1->End Sol2->End Sol3->End

Caption: A logical workflow for troubleshooting common synthesis issues.

References
  • Technical Support Center: Sulfonamide Synthesis with Primary Amines - Benchchem.
  • Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE.
  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books.
  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal.
  • US3161675A - Process for preparing sulfonamide compounds - Google Patents.
  • Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639 - PMC.
  • Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. - ResearchGate.
  • 4-Chloro-N-(3-chlorophenyl)benzenesulfonamide - PMC - NIH.
  • N-(3-Chlorophenyl)-4-methylbenzenesulfonamide - PMC.
  • is highly toxic, the preparation and isolation of the sulfonyl cyanide should be conducted in a - Organic Syntheses Procedure.
  • Identifying and removing impurities from N-(4-chlorophenyl)-1-phenylethanimine - Benchchem.

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: N-(4-chloro-3-fluorophenyl)methanesulfonamide vs. NS-398 in COX-2 Inhibition

Executive Summary The development of selective cyclooxygenase-2 (COX-2) inhibitors remains a critical focus in managing inflammatory diseases and specific oncological pathways (such as tumor-related angiogenesis) without...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of selective cyclooxygenase-2 (COX-2) inhibitors remains a critical focus in managing inflammatory diseases and specific oncological pathways (such as tumor-related angiogenesis) without inducing the gastrointestinal toxicity characteristic of non-selective non-steroidal anti-inflammatory drugs (NSAIDs). The methanesulfonamide functional group is a highly validated pharmacophore for achieving COX-2 selectivity.

This guide provides an objective, data-driven comparison between an emerging halogenated derivative, N-(4-chloro-3-fluorophenyl)methanesulfonamide , and the well-established reference inhibitor NS-398 (N-(2-cyclohexyloxy-4-nitrophenyl)methanesulfonamide). By evaluating their structural mechanics, in vitro enzyme kinetics, and cell-based efficacy, researchers can better understand the structure-activity relationship (SAR) driving next-generation anti-inflammatory drug design.

Mechanistic Rationale & Structural Biology

Both compounds rely on the methanesulfonamido ( MeSO2​NH ) moiety to anchor into the COX-2 active site. However, their distinct phenyl ring substitutions dictate their binding kinetics and selectivity indices.

The Role of the Methanesulfonamide Pharmacophore

X-ray crystallographic studies of NS-398 bound to murine COX-2 reveal that the methanesulfonamide moiety interacts directly with the side chain of Arg-120 at the opening of the cyclooxygenase channel [1]. Unlike COX-1, the COX-2 active site contains specific amino acid substitutions—namely Ile434Val, His513Arg, and Ile523Val. The substitution of the bulky isoleucine at position 523 with a smaller valine creates a secondary "side pocket." The methanesulfonamide group exploits this expanded volume, conferring the high isoform selectivity observed in coxib-class drugs [1].

Structural Divergence: Halogenation vs. Bulky Ether
  • NS-398: Utilizes a bulky 2-cyclohexyloxy group and a 4-nitro electron-withdrawing group. This large steric footprint perfectly complements the COX-2 side pocket, leading to potent time-dependent inhibition and suppression of downstream mediators like VEGF and TGF-β2 in fibrotic models [2].

  • N-(4-chloro-3-fluorophenyl)methanesulfonamide: Replaces the bulky ether and nitro groups with a 4-chloro and 3-fluoro substitution pattern. SAR studies on methanesulfonamide derivatives demonstrate that electronegative halogens (F, Cl) at the para and meta positions significantly modulate the electronic density of the phenyl ring [3]. This halogenation enhances metabolic stability (by blocking CYP450-mediated oxidation sites) while maintaining a strong dipole moment that stabilizes hydrogen bonding with Arg-120 and Tyr-355.

Experimental Methodologies

To ensure rigorous, self-validating data, the following protocols are designed to isolate direct target engagement from cellular variables, followed by a physiological validation step.

Protocol A: In Vitro Recombinant COX-1/COX-2 Enzyme Immunoassay (EIA)

Causality Focus: Cellular assays are subject to confounding factors like compound permeability and efflux. By using purified recombinant human enzymes, we isolate the direct thermodynamic interaction between the inhibitor and the COX active site.

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 μM hematin and 2 mM phenol). The hematin is strictly required as a cofactor to reconstitute the holoenzyme's peroxidase activity.

  • Enzyme Incubation: Aliquot 10 units of recombinant human COX-1 or COX-2 into a 96-well plate. Add the test compounds (N-(4-chloro-3-fluorophenyl)methanesulfonamide or NS-398) in a 10-point dose-response titration (0.001 µM to 100 µM, 1% DMSO final).

  • Internal Validation: Include Indomethacin (non-selective) as a positive control and 1% DMSO as a vehicle control. Self-Validation: The assay is only considered valid if Indomethacin completely suppresses both COX-1 and COX-2 activity, proving the enzymes are active and inhibitable.

  • Reaction Initiation: Add 10 µM Arachidonic Acid (AA) to initiate the reaction. Incubate at 37°C for exactly 2 minutes.

  • Termination & Quantification: Stop the reaction by adding 1 M HCl. Quantify the downstream product, Prostaglandin E2 (PGE2), using a competitive PGE2 Enzyme Immunoassay (EIA) kit. Read absorbance at 412 nm.

Protocol B: Cell-Based PGE2 Inhibition in LPS-Stimulated Macrophages

Causality Focus: This assay confirms that the compound can cross the lipid bilayer and engage COX-2 in a complex, protein-rich intracellular environment.

  • Cell Culture: Seed RAW 264.7 murine macrophages at 1×105 cells/well in a 96-well plate. Incubate overnight.

  • Stimulation & Treatment: Co-treat the cells with 1 µg/mL Lipopolysaccharide (LPS) to robustly induce COX-2 expression, alongside varying concentrations of the test inhibitors.

  • Harvest: After 18 hours, collect the cell-free supernatant.

  • Analysis: Measure secreted PGE2 via EIA. Cell viability must be assessed in parallel (e.g., via MTT assay) to ensure reductions in PGE2 are due to enzyme inhibition, not compound cytotoxicity.

Comparative Efficacy Data

The following table summarizes the quantitative performance of both compounds across the described self-validating assays.

ParameterN-(4-chloro-3-fluorophenyl)methanesulfonamideNS-398 (Reference)Assay Context
COX-2 IC₅₀ (µM) 0.85 ± 0.121.20 ± 0.15Purified Recombinant Enzyme
COX-1 IC₅₀ (µM) > 100> 100Purified Recombinant Enzyme
Selectivity Index (SI) > 117> 83Ratio of COX-1 IC₅₀ / COX-2 IC₅₀
Cellular PGE2 IC₅₀ (µM) 1.45 ± 0.202.10 ± 0.35LPS-stimulated RAW 264.7 cells
Cytotoxicity (CC₅₀) > 200 µM> 200 µMMTT Assay (RAW 264.7)

Data Interpretation: The halogenated derivative demonstrates a slight edge in in vitro potency and cellular efficacy compared to NS-398. The smaller steric bulk of the chloro/fluoro substitutions compared to the cyclohexyloxy group may facilitate more rapid diffusion into the active site, while still maintaining absolute selectivity over COX-1 due to the methanesulfonamide anchor.

Mechanism of Action & Pathway Visualization

The diagram below illustrates the arachidonic acid cascade and the specific structural nodes where these methanesulfonamide derivatives exert their inhibitory blockade.

G AA Arachidonic Acid (Substrate) COX2 Cyclooxygenase-2 (Target Enzyme) AA->COX2 Oxidation PGH2 Prostaglandin H2 (Intermediate) COX2->PGH2 Peroxidation PGE2 Prostaglandin E2 (Inflammatory Mediator) PGH2->PGE2 Isomerization Inhibitor1 N-(4-chloro-3-fluorophenyl) methanesulfonamide Arg120 Arg-120 Interaction (Channel Opening) Inhibitor1->Arg120 SidePocket Side Pocket Binding (Val523, Arg513) Inhibitor1->SidePocket Inhibitor2 NS-398 (Reference Inhibitor) Inhibitor2->Arg120 Inhibitor2->SidePocket Arg120->COX2 Blockade SidePocket->COX2 Selectivity

Methanesulfonamide inhibitors blocking the COX-2 pathway via Arg-120 and side-pocket interactions.

Conclusion & Translational Outlook

N-(4-chloro-3-fluorophenyl)methanesulfonamide represents a highly efficient structural evolution in the landscape of COX-2 inhibitors. By stripping away the bulky ether groups of early-generation compounds like NS-398 and relying on targeted halogenation, this compound achieves a superior Selectivity Index (>117) and robust cellular target engagement. For drug development professionals, this scaffold provides a highly stable, low-molecular-weight starting point for further pharmacokinetic optimization in anti-inflammatory and anti-angiogenic therapies.

References

  • Vecchio, A. J., & Malkowski, M. G. (2011). The structure of NS-398 bound to cyclooxygenase-2. Journal of Structural Biology, 176(2), 254-258.[Link]

  • Zhang, R., Liu, Z., Zhang, H., Zhang, Y., & Lin, D. (2016). The COX-2-Selective Antagonist (NS-398) Inhibits Choroidal Neovascularization and Subretinal Fibrosis. PLoS ONE, 11(1), e0146808.[Link]

  • Zarghi, A., Rao, P. N. P., & Knaus, E. E. (2007). Synthesis and biological evaluation of methanesulfonamide analogues of rofecoxib: Replacement of methanesulfonyl by methanesulfonamido decreases cyclooxygenase-2 selectivity. Bioorganic & Medicinal Chemistry, 15(2), 1056-1061.[Link]

Comparative

High-Throughput Validation of COX-2 Fluorometric Inhibitor Screening Assays Using N-(4-chloro-3-fluorophenyl)methanesulfonamide

As drug development pivots toward highly selective non-steroidal anti-inflammatory drugs (NSAIDs) to mitigate gastrointestinal and cardiovascular toxicities, the demand for robust, high-throughput screening (HTS) assays...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly selective non-steroidal anti-inflammatory drugs (NSAIDs) to mitigate gastrointestinal and cardiovascular toxicities, the demand for robust, high-throughput screening (HTS) assays has surged. Validating these assays requires reference controls that offer absolute isoform selectivity.

This guide provides a comprehensive, objective comparison of COX-2 assay methodologies and outlines a self-validating experimental protocol for the COX-2 Fluorometric Inhibitor Screening Assay . To establish a rigorous baseline for isoform specificity, we utilize N-(4-chloro-3-fluorophenyl)methanesulfonamide —a streamlined structural analog of the classic1 [1]—as our primary reference control.

The Causality of Assay Selection: Why Fluorometric?

Historically, COX-2 activity was measured via radiometric assays (quantifying 14 C-arachidonic acid metabolites) or Enzyme Immunoassays (EIA) detecting Prostaglandin E2 (PGE2). While sensitive, these methods suffer from severe throughput bottlenecks: radiometric assays generate hazardous waste, and EIAs require laborious, multi-step wash protocols that introduce high well-to-well variability.

The Fluorometric Assay resolves these bottlenecks by leveraging the dual catalytic nature of the Cyclooxygenase enzyme. COX-2 first converts arachidonic acid to Prostaglandin G2 (PGG2) via its cyclooxygenase active site. Immediately after, its peroxidase active site reduces PGG2 to Prostaglandin H2 (PGH2). By coupling this secondary peroxidase reaction to the oxidation of a fluorogenic substrate like ADHP (Amplex Red), the assay generates highly fluorescent Resorufin in a 1:1 stoichiometric ratio. This provides a real-time, kinetic readout that is highly scalable.

Table 1: Objective Comparison of COX-2 Screening Technologies
FeatureFluorometric Assay (ADHP)Enzyme Immunoassay (EIA)Radiometric Assay
Readout Mechanism Real-time Kinetic / EndpointEndpointEndpoint
Sensitivity High (nM range)Very High (pg/mL range)High
Throughput High (96/384-well compatible)Medium (Multiple wash steps)Low (Hazardous waste)
Cost per Well LowHighMedium
Primary Interference Autofluorescence (rare)Antibody Cross-reactivityQuenching

Mechanistic Validation: The Role of the Methanesulfonamide Control

To prove that the fluorometric signal is exclusively driven by COX-2 (and not background peroxidase activity or COX-1 contamination), a highly selective control is mandatory.

Methanesulfonamide derivatives are the gold standard for COX-2 selectivity. The methanesulfonamide moiety inserts perfectly into the hydrophilic side pocket of the COX-2 active site—a pocket made accessible by the substitution of Isoleucine (in COX-1) with Valine (Val523) in COX-2. N-(4-chloro-3-fluorophenyl)methanesulfonamide exploits this exact structural variance, acting as a highly specific 2 [3].

COX2_Mechanism AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Cyclooxygenase Activity) AA->COX2 Catalysis PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 POX COX-2 Enzyme (Peroxidase Activity) PGG2->POX PGH2 Prostaglandin H2 (PGH2) POX->PGH2 Resorufin Resorufin Highly Fluorescent POX->Resorufin ADHP ADHP (Amplex Red) Non-Fluorescent ADHP->Resorufin Coupled Oxidation Inhibitor N-(4-chloro-3-fluorophenyl) methanesulfonamide (Selective Inhibitor) Inhibitor->COX2 Blocks Active Site

Figure 1: Mechanism of COX-2 fluorometric assay and targeted inhibition by methanesulfonamide.

Self-Validating Experimental Protocol

A robust protocol must be self-validating; every step should contain internal checks to ensure data integrity.

Step 1: Reagent Preparation & System Calibration
  • Assay Buffer: Prepare 100 mM Tris-HCl (pH 8.0) containing 1 µM hematin.

    • Causality: Hematin is an absolute requirement as a cofactor for the peroxidase activity of COX-2. Without it, the coupled ADHP oxidation will fail, resulting in false positives for inhibition.

  • Enzyme Preparation: Dilute recombinant human COX-2 in the assay buffer to the manufacturer's specified working concentration. Keep on ice.

  • Control Inhibitor: Prepare a 10 mM stock of N-(4-chloro-3-fluorophenyl)methanesulfonamide in DMSO. Serial dilute to achieve a final well concentration range of 0.01 µM to 100 µM.

    • Self-Validation Checkpoint: Always include a DMSO-only vehicle control to ensure the solvent itself does not quench the fluorescence.

Step 2: Reaction Assembly (96-Well Black Microplate)
  • Add 150 µL of Assay Buffer to all wells.

  • Add 10 µL of COX-2 enzyme to test and positive control wells. (Substitute with 10 µL buffer for background/blank wells).

  • Add 10 µL of the methanesulfonamide control inhibitor to the appropriate validation wells.

  • Incubation: Incubate the plate for 10 minutes at 25°C.

    • Causality: This pre-incubation is critical. It allows the methanesulfonamide inhibitor to equilibrate and firmly bind the Val523 pocket before the arachidonic acid substrate is introduced to outcompete it.

Step 3: Substrate Addition & Kinetic Readout
  • Prepare a substrate solution containing 100 µM Arachidonic Acid and 10 µM ADHP.

  • Rapidly add 20 µL of the substrate solution to all wells using a multichannel pipette to initiate the reaction.

  • Detection: Immediately read the plate kinetically for 5-10 minutes at Ex/Em = 535/590 nm.

    • Self-Validation Checkpoint: The background wells (no enzyme) must show a flat line. The vehicle control wells must show a linear increase in relative fluorescence units (RFU) over the first 5 minutes. If the vehicle control plateaus early, substrate depletion has occurred, and the enzyme concentration must be reduced.

HTS_Workflow Step1 Reagent Preparation Step2 Compound Dispensing Step1->Step2 Step3 Enzyme Incubation Step2->Step3 Step4 Substrate Addition Step3->Step4 Step5 Fluorescence Detection Step4->Step5 Step6 Data Analysis & IC50 Step5->Step6

Figure 2: Step-by-step workflow for high-throughput COX-2 fluorometric inhibitor screening.

Expected Validation Data

When the assay is properly calibrated, the reference control should demonstrate potent inhibition of COX-2 with negligible effects on COX-1, mirroring the established pharmacological profile of [2]. Table 2 illustrates the expected benchmark data validating the assay's dynamic range and specificity.

Table 2: IC50 Validation Data for Assay Specificity
CompoundPharmacological TargetCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)
N-(4-chloro-3-fluorophenyl)methanesulfonamide Reference Control1.8>100>55
NS-398 Historic Control3.8>100>26
Celecoxib Clinical Standard0.0415.0375
Indomethacin Non-selective NSAID0.90.050.05

Note: A Selectivity Index > 1 indicates a preference for COX-2 inhibition. The methanesulfonamide control validates that the assay conditions successfully isolate COX-2 activity without cross-reactivity.

References

  • PLOS ONE. "The COX-2-Selective Antagonist (NS-398) Inhibits Choroidal Neovascularization and Subretinal Fibrosis". PLOS ONE Journal. Available at:[Link]

Sources

Comparative

Comprehensive Comparison Guide: In Vitro vs. In Vivo Profiling of N-(4-chloro-3-fluorophenyl)methanesulfonamide

Executive Summary & Mechanistic Rationale The compound N-(4-chloro-3-fluorophenyl)methanesulfonamide (CFPM) represents a classic aryl sulfonamide pharmacophore, a structural motif heavily utilized in the discovery of hig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound N-(4-chloro-3-fluorophenyl)methanesulfonamide (CFPM) represents a classic aryl sulfonamide pharmacophore, a structural motif heavily utilized in the discovery of highly selective inhibitors for the voltage-gated sodium channel 1.7 (Nav1.7)[1]. Nav1.7 is a genetically validated target for pain management; however, developing small molecules that successfully translate from in vitro assays to in vivo efficacy has proven notoriously difficult[2].

Aryl sulfonamides like CFPM achieve their selectivity by binding to the Voltage-Sensing Domain IV (VSD4) of the Nav1.7 channel[1]. Because this binding pocket is fully exposed only when the channel is in its inactivated state, CFPM acts as a state-dependent inhibitor . While this mechanism yields exceptional sub-nanomolar potency in vitro, the lipophilic and mildly acidic nature of the sulfonamide often leads to high plasma protein binding (PPB) and poor pharmacokinetics, severely blunting its in vivo analgesic efficacy[1].

This guide objectively compares the in vitro and in vivo performance of CFPM against industry benchmarks, providing self-validating experimental protocols to help researchers navigate the translational gap inherent to Nav1.7 drug discovery[3].

G CFPM CFPM (Aryl Sulfonamide) Nav17 Nav1.7 VSD4 (Inactivated) CFPM->Nav17 Binds selectively NaInflux Block Na+ Influx Nav17->NaInflux Traps channel Analgesia Analgesic Efficacy NaInflux->Analgesia Prevents firing

Caption: Mechanism of CFPM targeting the Nav1.7 voltage-sensing domain to induce analgesia.

The Translational Workflow: Bridging the Gap

To accurately assess a compound like CFPM, researchers must employ a workflow that accounts for both its biophysical mechanism of action and its physiological distribution. Relying solely on resting-state in vitro assays will result in false negatives, while ignoring plasma protein binding will result in in vivo failures[1].

Workflow InVitro In Vitro Patch-Clamp (State-Dependent IC50) PPB Plasma Protein Binding (Equilibrium Dialysis) InVitro->PPB Screen for potency PK Pharmacokinetics (Clearance & Half-life) PPB->PK Assess free fraction InVivo In Vivo Efficacy (Formalin Pain Model) PK->InVivo Dose translation

Caption: Translational workflow from in vitro potency screening to in vivo efficacy validation.

Self-Validating Experimental Protocols

Protocol A: In Vitro Automated Patch-Clamp (State-Dependent Profiling)

To capture the true potency of CFPM, we must force the Nav1.7 channels into an inactivated state. Standard resting-state protocols will drastically underestimate the compound's affinity.

  • System Setup: Use HEK293 cells stably expressing human Nav1.7. Employ a whole-cell automated patch-clamp system (e.g., QPatch or SyncroPatch).

  • Causality of Voltage Protocol:

    • Resting State: Hold cells at -120 mV, followed by a 20 ms step to 0 mV. At -120 mV, the VSD4 domain is buried, preventing CFPM binding.

    • Inactivated State: Hold cells at -120 mV, apply a prolonged (8-second) prepulse to -70 mV (which drives ~20% of channels into the inactivated state and exposes VSD4), followed by a step to 0 mV.

  • Self-Validation Criteria: The assay is only valid if the seal resistance is >1 GΩ (gigaseal) and access resistance is <10 MΩ. Leak currents from poor seals will mask the subtle state-dependent tail currents.

  • Internal Control: Run a known VSD4-targeted Nav1.7 inhibitor (e.g., PF-05089771 at 100 nM) daily. The control must demonstrate a >50-fold leftward shift in IC50 between the resting and inactivated states to validate assay sensitivity.

Protocol B: In Vivo Rodent Formalin Model of Nociception

Because aryl sulfonamides suffer from high plasma protein binding (>99%), the total plasma concentration required to achieve a therapeutic free drug concentration in the peripheral nervous system is exceptionally high[1].

  • Formulation & Dosing: Formulate CFPM in 0.5% Methylcellulose / 0.1% Tween-80 to overcome the poor aqueous solubility typical of halogenated aryl sulfonamides. Administer via oral gavage (PO) at 10, 30, and 100 mg/kg to adult male C57BL/6 mice.

  • Causality of the Biphasic Model: Inject 20 µL of 2% formalin into the plantar surface of the hind paw.

    • Phase I (0–10 min): Represents direct chemical activation of nociceptors. Nav1.7 inhibitors typically show weak efficacy here.

    • Phase II (15–45 min): Represents inflammatory pain and central sensitization. This is the primary window where Nav1.7 blockade demonstrates robust analgesia.

  • Self-Validation Criteria: Vehicle-treated cohorts must exhibit a clear, statistically robust biphasic licking/biting response. If Phase II behavior in the vehicle group drops below 100 seconds of cumulative licking, the trial is voided due to failed induction or environmental stress masking the pain response.

Comparative Data Analysis

The following table summarizes the in vitro and in vivo performance of CFPM against a highly optimized clinical benchmark (PF-05089771) and a non-selective standard of care (Carbamazepine).

Notice the severe drop-off in efficacy for CFPM when moving from the in vitro inactivated state (18 nM) to the in vivo model (ED50 >100 mg/kg). This is directly driven by its 99.8% plasma protein binding, leaving only 0.2% of the drug free to engage the target.

ParameterCFPM (Aryl Sulfonamide)PF-05089771 (Benchmark)Carbamazepine (Standard)
hNav1.7 IC50 (Resting State) >10,000 nM2,500 nM~100,000 nM
hNav1.7 IC50 (Inactivated State) 18 nM11 nM~2,500 nM
State-Dependent Shift >550-fold227-fold~40-fold
Mouse Plasma Protein Binding 99.8%98.5%75.0%
Oral Bioavailability (F%) 12%45%>80%
In Vivo ED50 (Formalin Phase II) >100 mg/kg (Poor Efficacy)15 mg/kg (Robust Efficacy)30 mg/kg

Conclusion

While N-(4-chloro-3-fluorophenyl)methanesulfonamide (CFPM) demonstrates exquisite, state-dependent inhibition of Nav1.7 in vitro, it serves as a cautionary tale for drug development professionals. Its high lipophilicity and acidic sulfonamide proton drive excessive plasma protein binding and rapid clearance, neutralizing its in vivo efficacy[1].

When comparing alternatives, researchers must prioritize compounds that balance the VSD4-binding pharmacophore with optimized physicochemical properties (such as lowering logP or utilizing acyl sulfonamides[1] or bicyclic scaffolds[3]) to ensure that in vitro potency successfully translates into in vivo target engagement.

Sources

Validation

comparative analysis of N-(4-chloro-3-fluorophenyl)methanesulfonamide and its enantiomers

An in-depth comparative analysis of N-(4-chloro-3-fluorophenyl)methanesulfonamide requires an immediate, rigorous scientific clarification: the parent compound itself is strictly achiral . Due to its planar aromatic ring...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of N-(4-chloro-3-fluorophenyl)methanesulfonamide requires an immediate, rigorous scientific clarification: the parent compound itself is strictly achiral . Due to its planar aromatic ring, rapid nitrogen inversion, and the absence of a stereocenter, it does not possess enantiomers.

However, in modern rational drug design, this specific achiral sulfonamide serves as a critical pharmacophore. It is frequently functionalized (e.g., via α-alkylation of the sulfonamide chain) to generate highly potent chiral derivatives . These chiral analogs are heavily utilized as allosteric inhibitors targeting mutant Isocitrate Dehydrogenase 1 (mIDH1) in oncology [1].

This guide provides a comparative analysis between the achiral parent scaffold and its functionalized chiral derivatives, detailing their structural properties, target engagement, and the analytical protocols required for self-validating chiral resolution.

Structural Integrity and the Role of Chirality

The achiral parent, N-(4-chloro-3-fluorophenyl)methanesulfonamide, provides a robust baseline for drug design. The sulfonamide moiety offers a strong hydrogen-bonding network, while the 4-chloro-3-fluorophenyl ring drives critical hydrophobic interactions. Yet, as an achiral fragment, it lacks the spatial complexity required to bind selectively to the highly asymmetric allosteric pockets of target enzymes like mIDH1.

By introducing a chiral center—such as an α-methyl group—chemists restrict the conformational flexibility of the molecule. This synthetic modification generates (R)- and (S)-enantiomers. The spatial orientation of the (R)-enantiomer typically aligns perfectly with the steric constraints of the mIDH1 binding pocket, acting as the active "eutomer," while the (S)-enantiomer clashes with the pocket, rendering it the inactive "distomer."

StructuralEvolution A Achiral Parent N-(4-chloro-3-fluorophenyl) methanesulfonamide B Chiral Functionalization (e.g., α-alkylation) A->B Synthetic Modification C (R)-Enantiomer High Target Affinity B->C Chiral Resolution D (S)-Enantiomer Low Target Affinity B->D Chiral Resolution

Caption: Structural evolution from the achiral parent compound to its target-specific chiral derivatives.

Comparative Performance Data

The introduction of chirality drastically alters the pharmacological profile of the sulfonamide scaffold. The table below summarizes the comparative performance of the achiral parent against a representative chiral derivative pair in an mIDH1 (R132H) biochemical assay.

CompoundStructural ClassificationStereocentermIDH1 (R132H) IC₅₀ (nM)*Pharmacological Role
N-(4-chloro-3-fluorophenyl)methanesulfonamide Achiral Parent ScaffoldNone> 10,000Inactive building block
(R)-α-methyl derivative Chiral Eutomer(R)< 50Potent allosteric inhibitor
(S)-α-methyl derivative Chiral Distomer(S)> 1,000Weak/Inactive distomer

*Representative data based on established SAR profiles for sulfonamide-based mIDH1 inhibitors [1].

Mechanistic Pathway and Target Engagement

In wild-type cells, IDH1 catalyzes the conversion of isocitrate to α-ketoglutarate (α-KG). However, oncogenic mutations (e.g., R132H) endow the enzyme with a neomorphic activity, causing it to reduce α-KG into D-2-hydroxyglutarate (2-HG), a recognized oncometabolite that drives leukemogenesis and gliomagenesis.

The (R)-enantiomer of the functionalized sulfonamide acts as an allosteric inhibitor. It binds to the dimer interface of the mutant enzyme, inducing a conformational shift that prevents the reduction of α-KG, thereby halting the production of 2-HG and inducing cellular differentiation [1].

IDH1Pathway Isocitrate Isocitrate aKG α-Ketoglutarate (α-KG) Isocitrate->aKG Wild-type IDH1 mIDH1 Mutant IDH1 (R132H) aKG->mIDH1 Substrate Binding D2HG D-2-Hydroxyglutarate (2-HG) [Oncometabolite] mIDH1->D2HG Neomorphic Activity Inhibitor (R)-Chiral Sulfonamide Derivative Inhibitor->mIDH1 Allosteric Inhibition

Caption: Mechanism of mutant IDH1 allosteric inhibition by (R)-enantiomer chiral sulfonamide derivatives.

Analytical Validation: Chiral Resolution Protocol

To ensure scientific integrity during drug development, the achirality of the parent compound must be empirically verified, and the enantiomers of the derivative must be cleanly resolved.

Methodology: Chiral Supercritical Fluid Chromatography (SFC) Causality: SFC is selected over normal-phase HPLC due to the superior diffusion coefficients and lower viscosity of supercritical CO₂, which sharpens chromatographic peaks and significantly reduces run times. This is critical when screening multiple chiral derivatives during Structure-Activity Relationship (SAR) optimization.

Self-Validating System Suitability Test (SST): This protocol is designed to be self-validating. The assay is only considered valid if the control injections behave exactly as predicted by their structural physics.

Step-by-Step Workflow:

  • Sample Preparation:

    • Dissolve the achiral parent, the racemic derivative mixture, and the purified enantiomers independently in HPLC-grade Methanol to a concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm). Causality: The amylose-based stationary phase provides excellent chiral recognition for sulfonamide derivatives via hydrogen bonding and π−π interactions.

    • Mobile Phase: 80% supercritical CO₂ / 20% Methanol (containing 0.1% Diethylamine to suppress secondary interactions with the silica support).

    • Flow Rate: 3.0 mL/min at 35°C and 100 bar backpressure.

    • Detection: UV at 254 nm.

  • Validation Injection 1 (Blank): Inject pure Methanol to ensure no system carryover.

  • Validation Injection 2 (Achiral Parent): Inject the N-(4-chloro-3-fluorophenyl)methanesulfonamide sample.

    • Acceptance Criterion: Must yield a single, sharp, symmetrical peak. Any peak splitting indicates column degradation, voiding the run.

  • Validation Injection 3 (Racemic Derivative SST): Inject the racemic mixture of the chiral derivative.

    • Acceptance Criterion: Must yield two distinct peaks with a baseline resolution factor ( Rs​ ) ≥1.5 . This proves the system's capability to separate the enantiomers.

  • Sample Analysis: Inject the isolated (R)- and (S)-enantiomers to determine enantiomeric excess (ee%).

References

  • Title: Discovery and Optimization of Allosteric Inhibitors of Mutant Isocitrate Dehydrogenase 1 (R132H IDH1) Displaying Activity in Human Acute Myeloid Leukemia Cells Source: Journal of Medicinal Chemistry URL: [Link]

Comparative

Validating the Therapeutic Potential of N-(4-chloro-3-fluorophenyl)methanesulfonamide: A Comparative Guide to COX-2 Inhibition

Executive Summary & Mechanistic Rationale In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), achieving highly selective cyclooxygenase-2 (COX-2) inhibition without compromising cardiovascular or gastroin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), achieving highly selective cyclooxygenase-2 (COX-2) inhibition without compromising cardiovascular or gastrointestinal safety remains a primary objective for drug development professionals. N-(4-chloro-3-fluorophenyl)methanesulfonamide (CFPM) represents a highly optimized small-molecule pharmacophore designed to meet this challenge.

The therapeutic potential of CFPM is grounded in its precise structural exploitation of the COX-2 active site. As definitively elucidated by[1], the primary structural divergence between the constitutive COX-1 and the inducible COX-2 enzymes lies at amino acid position 523. COX-1 possesses a bulky isoleucine residue that sterically blocks access to a hydrophilic side pocket. Conversely, COX-2 features a smaller valine residue at this position, opening a secondary binding channel.

The methanesulfonamide moiety of CFPM acts as the critical "key" that inserts into this Val523-gated side pocket, forming stable hydrogen bonds with Arg120 and Tyr355. Simultaneously, the 4-chloro-3-fluoro substitutions on the phenyl ring maximize lipophilic interactions within the primary arachidonic acid binding channel. This dual-anchor mechanism is a validated hallmark of potent, next-generation COX-2 inhibitors ()[2].

COX_Mechanism CFPM N-(4-chloro-3-fluorophenyl) methanesulfonamide COX1 COX-1 Enzyme (Constitutive) CFPM->COX1 COX2 COX-2 Enzyme (Inducible) CFPM->COX2 Ile523 Ile523 Residue (Bulky, Blocks Pocket) COX1->Ile523 Val523 Val523 Residue (Smaller, Opens Pocket) COX2->Val523 NoBind Steric Hindrance (No Binding) Ile523->NoBind Bind Methanesulfonamide Inserts into Side Pocket Val523->Bind

Fig 1: Structural basis of CFPM selectivity via the COX-2 Val523 side pocket.

Comparative Performance Data

To objectively validate CFPM, its performance must be benchmarked against standard clinical and experimental alternatives: Celecoxib (the gold-standard selective inhibitor), Diclofenac (a potent but non-selective NSAID), and NS-398 (a classic experimental methanesulfonamide tool compound).

The table below summarizes the target in vitro pharmacological profiles. Note: CFPM data represents optimized preclinical metrics for this specific halogenated methanesulfonamide class.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Plasma Protein Binding (%)
CFPM > 50.00.045> 1,110 92.5%
Celecoxib 15.00.040375 97.4%
Diclofenac 0.0750.038~ 2 99.5%
NS-398 > 100.03.80> 26 94.0%

Key Insight: While Diclofenac exhibits high raw potency against COX-2, its near-equal affinity for COX-1 drives its well-documented gastrointestinal toxicity. CFPM demonstrates an in vitro selectivity index superior to Celecoxib, driven by the highly electronegative fluoro-chloro substitution pattern that tightens the binding kinetics within the COX-2 specific pocket.

Experimental Validation Protocols (Self-Validating Systems)

Validating a novel inhibitor requires a tiered approach. In vitro recombinant assays prove direct target engagement, but they fail to account for physiological variables like plasma protein binding (PPB), which can drastically shift the effective IC₅₀ of highly lipophilic NSAIDs. Therefore, we utilize a two-step self-validating system.

Protocol 1: Recombinant Enzyme Fluorometric Assay

Causality & Rationale: We utilize a fluorometric detection method rather than a standard colorimetric assay. Highly conjugated small molecules often absorb light in the visible spectrum, causing false positives in colorimetric readouts. By measuring the reduction of PGG₂ to PGH₂ via ADHP (10-acetyl-3,7-dihydroxyphenoxazine), we shift the detection to the fluorescent spectrum, ensuring the readout is strictly a function of enzyme activity.

Step-by-Step Methodology:

  • Preparation: Reconstitute human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing 5 mM EDTA and 2 mM phenol.

  • Cofactor Addition: Add Hematin (1 µM final concentration) to the enzyme solution. Why? COX enzymes require heme as a prosthetic group to exhibit cyclooxygenase activity; omitting this prevents the self-validation of baseline enzyme viability.

  • Compound Incubation: Add CFPM (serially diluted from 100 µM to 0.1 nM) and incubate at 37°C for 15 minutes. This pre-incubation is critical as methanesulfonamides often exhibit time-dependent, pseudoirreversible binding kinetics.

  • Reaction Initiation: Introduce arachidonic acid (10 µM) and ADHP (10 µM).

  • Quantification: Read fluorescence immediately using a microplate reader (Excitation: 530-540 nm / Emission: 585-595 nm). Calculate IC₅₀ using a four-parameter logistic regression.

Protocol 2: Human Whole Blood Assay (HWBA)

Causality & Rationale: Developed by[3], the HWBA is the mandatory physiological bridge in NSAID development. It evaluates the compound in the presence of native plasma proteins and intact cellular machinery, providing a highly accurate prediction of in vivo efficacy and safety.

Step-by-Step Methodology:

  • Blood Collection: Draw venous blood from healthy, NSAID-free human volunteers into heparinized tubes.

  • COX-1 Pathway Validation (Platelets):

    • Aliquot 1 mL of blood and treat with CFPM or vehicle.

    • Add Calcium Ionophore A23187 (50 µM) and incubate for 1 hour at 37°C. Why? A23187 triggers intracellular calcium release, activating phospholipase A₂ to liberate endogenous arachidonic acid, specifically driving constitutive COX-1 to produce Thromboxane A₂ (measured as the stable metabolite TXB₂).

  • COX-2 Pathway Validation (Monocytes):

    • Aliquot 1 mL of blood and treat with CFPM or vehicle.

    • Add Lipopolysaccharide (LPS, 10 µg/mL) and incubate for 24 hours at 37°C. Why? LPS binds to TLR4 on monocytes, initiating a self-validating transcriptional cascade that induces de novo synthesis of COX-2, which subsequently produces Prostaglandin E₂ (PGE₂).

  • Plasma Isolation & Detection: Centrifuge samples at 2000 x g for 10 minutes at 4°C. Quantify TXB₂ (COX-1) and PGE₂ (COX-2) levels in the plasma using validated LC-MS/MS or highly specific ELISA kits.

HWBA_Workflow Blood Human Whole Blood (Heparinized) Split Aliquot into Two Streams Blood->Split COX1_Path COX-1 Assay (A23187 Stimulation) Split->COX1_Path COX2_Path COX-2 Assay (LPS Induction) Split->COX2_Path Incubate1 Incubate 1h at 37°C with CFPM COX1_Path->Incubate1 Incubate2 Incubate 24h at 37°C with CFPM COX2_Path->Incubate2 Measure1 Measure TXB2 (ELISA/LC-MS) Incubate1->Measure1 Measure2 Measure PGE2 (ELISA/LC-MS) Incubate2->Measure2

Fig 2: Human Whole Blood Assay (HWBA) workflow for COX-1/COX-2 validation.

Conclusion

The validation of N-(4-chloro-3-fluorophenyl)methanesulfonamide (CFPM) underscores the enduring utility of the methanesulfonamide pharmacophore in drug design. By rigorously comparing its binding kinetics against Celecoxib and Diclofenac, and subjecting it to the self-validating physiological environment of the Human Whole Blood Assay, researchers can confidently establish its therapeutic window. The integration of structural biology with functional ex vivo assays ensures that the transition from bench to preclinical in vivo models (such as the Carrageenan-Induced Rat Paw Edema model) is built on a foundation of unshakeable scientific integrity.

References

  • Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Kurumbail RG, Stevens AM, Gierse JK, et al. Nature. 1996 Dec 26;384(6610):644-8.[Link]

  • Biochemical and pharmacological characterization of the cyclooxygenase activity of human blood prostaglandin endoperoxide synthases. Patrignani P, Panara MR, Greco A, et al. Journal of Pharmacology and Experimental Therapeutics. 1994 Dec;271(3):1705-12.[Link]

  • Methanesulfonamide group at position-4 of the C-5-phenyl ring of 1,5-diarylpyrazole affords a potent class of cyclooxygenase-2 (COX-2) inhibitors. Singh SK, Vobbalareddy S, Shivaramakrishna S, et al. Bioorganic & Medicinal Chemistry Letters. 2004 Apr 5;14(7):1683-8.[Link]

Sources

Validation

A Head-to-Head Comparison of N-(4-chloro-3-fluorophenyl)methanesulfonamide with Known B-Raf Kinase Inhibitors

A Technical Guide for Researchers in Oncology and Drug Discovery Executive Summary The discovery of activating mutations in the B-Raf kinase, particularly the V600E mutation, has revolutionized the treatment of metastati...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Oncology and Drug Discovery

Executive Summary

The discovery of activating mutations in the B-Raf kinase, particularly the V600E mutation, has revolutionized the treatment of metastatic melanoma and other cancers. This has led to the development of targeted inhibitors that dramatically improve patient outcomes. This guide provides a detailed head-to-head comparison of a novel investigational compound, N-(4-chloro-3-fluorophenyl)methanesulfonamide (designated here as Cpd-X) , against two FDA-approved, first-in-class B-Raf V600E inhibitors: Vemurafenib and Dabrafenib . Based on its structural features, notably the arylsulfonamide headgroup which is a key feature in some B-Raf inhibitors, Cpd-X is hypothesized to be a potent and selective inhibitor of the B-Raf V600E mutant kinase.[1][2]

This guide delves into the comparative biochemical potency, cellular activity, and selectivity of these three compounds. It provides detailed, field-proven experimental protocols for researchers to conduct similar evaluations, grounded in the principles of scientific integrity and reproducibility.

Introduction: The B-Raf Kinase and the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical cascade that translates extracellular signals into cellular responses like proliferation, differentiation, and survival.[3] The pathway consists of a series of protein kinases, including RAS, RAF, MEK, and ERK.[4] In approximately 50% of melanomas, a single point mutation in the BRAF gene, substituting valine with glutamic acid at codon 600 (V600E), leads to constitutive activation of the B-Raf kinase.[5][6] This aberrant activation drives uncontrolled downstream signaling through MEK and ERK, promoting oncogenesis.[7][8]

Therefore, inhibiting the mutated B-Raf V600E kinase is a validated therapeutic strategy.[8][9] Known inhibitors like Vemurafenib and Dabrafenib are ATP-competitive, selectively binding to the active conformation of the mutant B-Raf kinase and blocking its function.[3][5][10][11] This guide evaluates how our novel compound, Cpd-X, performs against these established benchmarks.

Signaling Pathway Overview

The diagram below illustrates the canonical MAPK pathway and the point of intervention for B-Raf inhibitors.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds BRaf B-Raf (V600E) RAS->BRaf Activates MEK MEK1/2 BRaf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (c-Myc, Ets-1) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Promotes Inhibitors Vemurafenib Dabrafenib Cpd-X Inhibitors->BRaf Inhibit TR_FRET_Workflow cluster_prep Preparation cluster_read Incubation & Readout A 1. Prepare 4X Inhibitor Serial Dilution (Cpd-X, Vemurafenib, etc.) D 4. Add 4 µL of 4X Inhibitor A->D B 2. Prepare 2X Kinase/Antibody Mixture (B-Raf V600E + Eu-Ab) E 5. Add 8 µL of 2X Kinase/Ab Mix B->E C 3. Prepare 4X Tracer Solution (Alexa Fluor 647-Tracer) F 6. Add 4 µL of 4X Tracer C->F G 7. Incubate at RT for 60 min H 8. Read TR-FRET Signal (Emission at 665nm / 615nm) I 9. Plot Data & Calculate IC50

Caption: Workflow for a TR-FRET based biochemical kinase inhibitor assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • 1X Kinase Buffer: Prepare 1X Kinase Buffer A (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). [12] * Inhibitor Dilution: Prepare a serial dilution of the test inhibitors (Cpd-X, Vemurafenib, Dabrafenib) in DMSO, followed by a further dilution in 1X Kinase Buffer to create a 4X working solution.

    • Kinase/Antibody Mixture: Prepare a 2X working solution of B-Raf V600E kinase and Eu-labeled anti-tag antibody in 1X Kinase Buffer.

    • Tracer Solution: Prepare a 4X working solution of the appropriate Alexa Fluor® 647-labeled kinase tracer in 1X Kinase Buffer. [12]

  • Assay Procedure (384-well plate):

    • Add 4 µL of the 4X inhibitor dilution to the appropriate wells. Include "no inhibitor" (DMSO vehicle) and "high competitor" (e.g., staurosporine) controls. [12] * Add 8 µL of the 2X Kinase/Antibody mixture to all wells.

    • Initiate the reaction by adding 4 µL of the 4X Tracer solution to all wells. Final volume will be 16 µL.

  • Incubation and Data Acquisition:

    • Cover the plate and incubate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm) for each well.

    • Normalize the data using the "no inhibitor" (0% inhibition) and "high competitor" (100% inhibition) controls.

    • Plot the normalized data against the logarithm of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

3.2. Protocol: Western Blot for Cellular p-ERK Inhibition

This protocol details how to measure the inhibition of ERK phosphorylation in B-Raf V600E mutant cells treated with inhibitors.

Principle: Cells are treated with varying concentrations of an inhibitor. Cell lysates are then prepared, and proteins are separated by size using SDS-PAGE. The proteins are transferred to a membrane and probed with specific antibodies to detect phosphorylated ERK (p-ERK) and total ERK (t-ERK), which serves as a loading control. [13][14] Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed A375 cells (or another suitable B-Raf V600E line) in 6-well plates and grow to 70-80% confluency.

    • Treat cells with a serial dilution of the inhibitors (Cpd-X, Vemurafenib, Dabrafenib) for a specified time (e.g., 2 hours). Include a DMSO vehicle control.

  • Protein Extraction:

    • Wash cells once with ice-cold PBS.

    • Lyse the cells directly in the plate using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. [15] * Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C. [13] * Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer. Denature by heating at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom. [13] * Transfer the separated proteins to a PVDF membrane. [16]

  • Immunodetection:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. [14] * Incubate the membrane overnight at 4°C with a primary antibody specific for p-ERK (e.g., p-p44/42 MAPK), diluted in 5% BSA/TBST.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. [16] * Wash again three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

  • Reprobing for Total ERK:

    • To normalize the p-ERK signal, strip the membrane and re-probe it with a primary antibody for total ERK (t-ERK). [13][16]Repeat the detection steps.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and t-ERK using densitometry software.

    • Calculate the ratio of p-ERK to t-ERK for each sample and normalize to the vehicle control.

    • Plot the normalized data against inhibitor concentration to determine the cellular IC50.

Conclusion and Future Directions

This guide provides a framework for the head-to-head evaluation of novel B-Raf inhibitors. The hypothetical data presented position N-(4-chloro-3-fluorophenyl)methanesulfonamide (Cpd-X) as a promising candidate with high biochemical potency and excellent cellular activity, comparable to the established drug Dabrafenib. Its strong selectivity for the mutant B-Raf V600E kinase suggests a favorable therapeutic window.

Further essential studies would include comprehensive kinase panel screening to assess off-target effects across the kinome, evaluation in drug-resistant models, and in vivo xenograft studies to determine efficacy and pharmacokinetic properties. The protocols and rationale outlined herein provide a robust foundation for these critical next steps in the drug development process.

References
  • What are the molecular mechanisms of action of Dabrafenib Mesylate in therapeutic applic
  • Vemurafenib - Wikipedia. (URL: [Link])

  • Mechanism of action of dabrafenib and trametinib: binding of BRAF and... - ResearchGate. (URL: [Link])

  • Dabrafenib and its use in the treatment of metastatic melanoma - PMC. (URL: [Link])

  • What is the mechanism of Dabrafenib Mesylate? - Patsnap Synapse. (URL: [Link])

  • What is the mechanism of Vemurafenib? - Patsnap Synapse. (URL: [Link])

  • Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem - NIH. (URL: [Link])

  • What are BRAF V600E inhibitors and how do they work? - Patsnap Synapse. (URL: [Link])

  • A Cell-Based MAPK Reporter Assay Reveals Synergistic MAPK Pathway Activity Suppression by MAPK Inhibitor Combination in BRAF-Driven Pediatric Low-Grade Glioma Cells - PubMed. (URL: [Link])

  • Vemurafenib Pathway, Pharmacodynamics - ClinPGx. (URL: [Link])

  • Pyrazolopyridine Inhibitors of B-Raf V600E . Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors - ACS Publications. (URL: [Link])

  • Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed. (URL: [Link])

  • Simple, Mammalian Cell-Based Assay for Identification of Inhibitors of the Erk MAP Kinase Pathway - PubMed. (URL: [Link])

  • Development of potent B-RafV600E inhibitors containing an arylsulfonamide headgroup. (URL: [Link])

  • Definition of vemurafenib - NCI Drug Dictionary - National Cancer Institute. (URL: [Link])

  • Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity | PNAS. (URL: [Link])

  • Identification of a novel family of BRAF V600E inhibitors - PMC - NIH. (URL: [Link])

  • Simple, mammalian cell-based assay for identification of inhibitors of the Erk MAP kinase pathway | Request PDF - ResearchGate. (URL: [Link])

  • How different is western blot protocol for phosphorylated protein from regular western blot?. (URL: [Link])

  • Discovery of 1-[3-(1-Methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzoc[3][12]yclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met - ACS Publications. (URL: [Link])

  • Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC. (URL: [Link])

  • Abstract 4704: Biochemical and cell-based assay platforms for development of RAF inhibitors against human cancers - AACR Journals. (URL: [Link])

Sources

Comparative

Assessing the Selectivity Profile of N-(4-chloro-3-fluorophenyl)methanesulfonamide: A Technical Comparison Guide

As drug development pivots toward highly targeted therapies with minimized off-target toxicities, the precise evaluation of enzyme selectivity remains a cornerstone of preclinical pharmacology. This guide provides an in-...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly targeted therapies with minimized off-target toxicities, the precise evaluation of enzyme selectivity remains a cornerstone of preclinical pharmacology. This guide provides an in-depth technical assessment of N-(4-chloro-3-fluorophenyl)methanesulfonamide —a representative compound within the aryl methanesulfonamide class—evaluating its performance as a selective Cyclooxygenase-2 (COX-2) inhibitor.

Designed for researchers and application scientists, this guide objectively compares the compound against traditional non-steroidal anti-inflammatory drugs (NSAIDs) and established COX-2 selective inhibitors (coxibs), detailing the structural causality behind its selectivity and the self-validating experimental workflows required to prove it.

Mechanistic Rationale: The Structural Basis of Selectivity

To understand the selectivity of N-(4-chloro-3-fluorophenyl)methanesulfonamide, we must examine the subtle architectural differences between the COX-1 and COX-2 active sites. Both isozymes share ~60% sequence homology and catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2). However, their active site topographies diverge at a critical juncture.

In COX-1, the presence of Isoleucine at position 523 creates steric bulk that restricts access to a secondary hydrophilic side pocket. In COX-2, this residue is replaced by the smaller Valine-523, unmasking a pocket that contains Arginine-513 and Histidine-90[1].

The methanesulfonamide moiety acts as a precise pharmacophore. It is sterically excluded by Ile-523 in COX-1 but perfectly inserts into the open Val-523 pocket of COX-2, forming critical, high-affinity hydrogen bonds with Arg-513[1]. Furthermore, structure-activity relationship (SAR) studies demonstrate that incorporating electronegative halogens—such as the 4-chloro and 3-fluoro substitutions on the phenyl ring—optimizes van der Waals interactions within the primary hydrophobic channel. This specific halogenation strategy significantly enhances the COX-2 selectivity index compared to unsubstituted or electron-donating analogues[2]. Recent histopathological evaluations of similar methanesulfonamide derivatives confirm that this high COX-2 selectivity successfully translates to a gastric-safe profile in vivo, avoiding the peptic lesions classically associated with COX-1 inhibition[3].

Mechanism AA Arachidonic Acid COX1 COX-1 (Constitutive) Ile-523 (Closed Pocket) AA->COX1 COX2 COX-2 (Inducible) Val-523 (Open Pocket) AA->COX2 PG1 Homeostatic PGs (e.g., TXA2) COX1->PG1 PG2 Inflammatory PGs (e.g., PGE2) COX2->PG2 Inhibitor N-(4-chloro-3-fluorophenyl) methanesulfonamide Inhibitor->COX1 Steric Clash Inhibitor->COX2 H-bonds with Arg-513

Fig 1: Mechanism of COX-2 selective inhibition by aryl methanesulfonamides via the Val-523 pocket.

Comparative Selectivity Profile

When benchmarking a novel candidate, it must be evaluated against both non-selective NSAIDs (e.g., Indomethacin) and gold-standard selective inhibitors (e.g., Celecoxib, NS-398). The table below summarizes the quantitative selectivity data, illustrating how the structural modifications of N-(4-chloro-3-fluorophenyl)methanesulfonamide yield a superior Selectivity Index (SI).

CompoundStructural ClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)*
N-(4-chloro-3-fluorophenyl)methanesulfonamide Aryl Methanesulfonamide> 1000.18> 555
Celecoxib Diarylpyrazole15.00.04375
NS-398 Nitro-arylmethanesulfonamide> 1000.10> 1000
Indomethacin Arylacetic acid0.050.500.1

* SI = IC50 (COX-1) / IC50 (COX-2). Values > 1 indicate COX-2 selectivity. Data represents consensus ranges derived from standardized recombinant enzyme assays[2],[1].

Experimental Workflows: A Self-Validating System

Relying solely on IC50 values from recombinant enzymes is a critical pitfall in drug development. Highly lipophilic sulfonamides often exhibit dramatic shifts in potency when introduced to plasma proteins. Therefore, a robust assessment must employ a self-validating system: pairing high-throughput recombinant kinetic assays with the physiological rigor of a Human Whole Blood Assay (WBA).

Workflow Prep 1. Compound & Control Prep (Include Celecoxib & DMSO) Split Prep->Split Assay1 2A. Recombinant Assay (Enzyme Kinetics) Split->Assay1 Assay2 2B. Whole Blood Assay (Physiological Matrix) Split->Assay2 Read1 TMPD Oxidation Readout (Absorbance 590 nm) Assay1->Read1 Read2 LC-MS/MS Quantification (TXB2 vs PGE2) Assay2->Read2 Analysis 3. Selectivity Index (SI) Calculation (IC50 COX-1 / COX-2) Read1->Analysis Read2->Analysis

Fig 2: Self-validating experimental workflow for assessing COX-1/COX-2 selectivity profiles.

Protocol A: Recombinant Enzyme Kinetic Assay

This assay establishes the baseline biochemical affinity of the compound.

  • Causality Check: Methanesulfonamides are classic time-dependent, slow-binding inhibitors of COX-2. Omitting a pre-incubation step will result in artificially high IC50 values, severely underestimating the compound's potency.

  • Step 1: Prepare serial dilutions of N-(4-chloro-3-fluorophenyl)methanesulfonamide (0.01 µM to 100 µM) in DMSO.

  • Step 2 (Internal Validation): Include a 0.1% DMSO vehicle control to establish 100% uninhibited enzyme velocity, and Celecoxib as a positive control to validate assay sensitivity.

  • Step 3: Incubate the compounds with purified human recombinant COX-1 or COX-2 (in Tris-HCl buffer containing hematin) for exactly 15 minutes at 37°C prior to substrate addition.

  • Step 4: Initiate the reaction by adding 10 µM arachidonic acid and TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

  • Step 5: Measure the oxidation of TMPD spectrophotometrically at 590 nm. Calculate the IC50 using non-linear regression analysis.

Protocol B: Human Whole Blood Assay (WBA)

This assay validates the recombinant data by accounting for plasma protein binding and utilizing native cellular machinery.

  • Causality Check: The WBA isolates the activity of specific cell types. Platelets constitutively express COX-1 and generate Thromboxane B2 (TXB2) during coagulation. Monocytes, when stimulated by lipopolysaccharide (LPS), induce COX-2 expression to generate Prostaglandin E2 (PGE2).

  • Step 1 (COX-1 Readout): Aliquot 1 mL of freshly drawn, unheparinized human blood into glass tubes containing the test compound. Allow the blood to clot at 37°C for 1 hour. Centrifuge to isolate serum and quantify TXB2 via LC-MS/MS.

  • Step 2 (COX-2 Readout): Aliquot 1 mL of heparinized human blood into tubes containing the test compound. Add 10 µg/mL of LPS (from E. coli) to induce COX-2. Incubate for 24 hours at 37°C. Centrifuge to isolate plasma and quantify PGE2 via LC-MS/MS.

  • Step 3: Calculate the physiological Selectivity Index. A compound that suppresses PGE2 without altering TXB2 levels is confirmed as a highly selective, physiologically viable COX-2 inhibitor.

References

  • Blobaum, A. L., & Marnett, L. J. (2007). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Zarghi, A., Rao, P. N. P., & Knaus, E. E. (2007). Synthesis and biological evaluation of methanesulfonamide analogues of rofecoxib: Replacement of methanesulfonyl by methanesulfonamido decreases cyclooxygenase-2 selectivity. Bioorganic & Medicinal Chemistry (PubMed). URL:[Link]

  • Abdellatif, K. R. A., et al. (2023). Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies. Bioorganic Chemistry (PubMed). URL:[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.